Linoleic acid-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H32O2 |
|---|---|
Molecular Weight |
285.5 g/mol |
IUPAC Name |
(9Z,12Z)-17,17,18,18,18-pentadeuteriooctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i1D3,2D2 |
InChI Key |
OYHQOLUKZRVURQ-DOZUZJMZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Identity of Linoleic Acid-d5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused examination of the molecular properties of Linoleic acid-d5, a deuterated analog of the essential omega-6 fatty acid, linoleic acid. The incorporation of five deuterium atoms into the molecule imparts a stable isotopic label, rendering it an invaluable tool in various research applications, particularly in mass spectrometry-based lipidomics and metabolic studies. This document summarizes its key quantitative data, provides insight into its chemical structure, and outlines the principles of its analysis.
Quantitative Molecular Data
The fundamental physicochemical properties of this compound are detailed below. This data is critical for accurate experimental design, analysis, and interpretation.
| Property | Value | Reference |
| Molecular Weight | 285.48 g/mol | [1] |
| Exact Mass | 285.27 g/mol | [2] |
| Molecular Formula | C₁₈H₂₇D₅O₂ | |
| Purity | >99% |
Structural Elucidation and Isotopic Labeling
This compound is systematically named (9Z,12Z)-octadeca-9,12-dienoic-17,17,18,18,18-d5 acid. The deuterium atoms are strategically placed at the terminal end of the acyl chain, a location that is typically less susceptible to metabolic modification, thereby ensuring the stability of the isotopic label during biological studies. The molecular structure and the precise location of the deuterium atoms are illustrated in the diagram below.
Caption: Molecular structure of this compound.
Experimental Determination of Molecular Weight
The molecular weight of isotopically labeled compounds like this compound is typically determined using high-resolution mass spectrometry (HRMS). The general workflow for such an analysis is outlined below.
Methodology
-
Sample Preparation: A solution of this compound is prepared in a suitable organic solvent, such as a mixture of dichloromethane and methanol.
-
Infusion and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system. Electrospray ionization (ESI) is a common technique used to generate negatively charged ions [M-H]⁻ in the gas phase.
-
Mass Analysis: The ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument. These analyzers have the capability to measure the mass-to-charge ratio (m/z) of ions with high accuracy and precision.
-
Data Acquisition and Analysis: The instrument acquires a full scan mass spectrum. The peak corresponding to the [M-H]⁻ ion of this compound is identified, and its m/z value is used to calculate the experimental molecular weight. The high resolution allows for the differentiation of the deuterated species from its unlabeled counterpart.
Caption: General workflow for molecular weight determination.
Applications in Research
The precise mass difference between this compound and the endogenous, unlabeled linoleic acid allows for its use as an internal standard in quantitative mass spectrometry assays. This is crucial for correcting for variations in sample extraction, processing, and instrument response, thereby enabling accurate quantification of linoleic acid levels in complex biological matrices. Its stability and well-defined molecular weight are fundamental to its utility in metabolic flux analysis and in studies investigating the role of linoleic acid in various physiological and pathological processes.
References
An In-depth Technical Guide to the Synthesis and Purification of Deuterated Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
Deuterated linoleic acid is a powerful tool in biomedical research and drug development. The substitution of hydrogen with deuterium atoms provides a unique isotopic label that allows for precise tracking in metabolic studies and can enhance the stability of the molecule against oxidation. This technical guide provides a comprehensive overview of the synthesis and purification of various deuterated forms of linoleic acid, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Introduction
Linoleic acid is an essential omega-6 polyunsaturated fatty acid with critical roles in cellular structure and signaling. Its susceptibility to oxidation, however, can lead to the formation of lipid peroxidation products implicated in various disease pathologies. Deuteration at specific positions, particularly the bis-allylic sites, can significantly inhibit this oxidation, making deuterated linoleic acid a valuable therapeutic candidate and research tool.[1] This guide focuses on the chemical synthesis and purification of deuterated linoleic acid, providing the necessary technical details for its production in a laboratory setting.
Synthesis of Deuterated Linoleic Acid
Several methods have been developed for the synthesis of deuterated linoleic acid, each offering different levels of deuteration and positional specificity. The choice of method depends on the specific research application.
Perdeuteration: Synthesis of Linoleic Acid-d31
A gram-scale synthesis of perdeuterated linoleic acid-d31 has been reported, providing a substantial quantity of the molecule for various studies.[2][3] This method utilizes deuterated saturated fatty acids as starting materials.[3][4]
Experimental Protocol: Synthesis of Linoleic Acid-d31
This protocol describes the synthesis of perdeuterated linoleic acid-d31 from deuterated azelaic acid (azelaic acid-d14) and pentanoic acid (pentanoic acid-d9).
-
Preparation of Starting Materials:
-
Azelaic acid-d14 and pentanoic acid-d9 can be obtained through metal-catalyzed hydrothermal hydrogen-deuterium exchange of their protonated precursors.
-
-
Decarboxylative Coupling:
-
The synthesis utilizes a decarboxylative coupling strategy to join the two deuterated fatty acid chains.
-
-
Formation of a Skipped Diyne:
-
A terminal alkyne intermediate is coupled with a propargyl bromide derivative using a copper catalyst to form a skipped diyne.
-
-
Reduction to cis,cis-Diene:
-
The skipped diyne is reduced using a P-2 nickel catalyst to yield the desired cis,cis-diene geometry of linoleic acid.
-
Quantitative Data:
| Parameter | Value | Reference |
| Scale | Gram quantities | |
| Isotopic Purity | High (specific values require full-text access) |
Workflow Diagram:
Caption: Synthesis workflow for perdeuterated linoleic acid-d31.
Controlled Tetradeuteration
A precise method for introducing four deuterium atoms at the α- and β-positions of straight-chain fatty acids, including linoleic acid, has been developed. This controlled deuteration allows for quantitative tracking in LC-MS/MS analysis.
Experimental Protocol: Controlled Tetradeuteration
A detailed, step-by-step protocol from the primary literature is required for full implementation. The general approach involves:
-
Activation of the Carboxylic Acid: The fatty acid is first activated to facilitate the deuteration reaction.
-
Deuterium Exchange: The activated fatty acid undergoes a catalyzed hydrogen-isotope exchange reaction at the α- and β-positions using a deuterium source.
-
Saponification: The deuterated ester is then saponified to the corresponding carboxylic acid.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Good | |
| Deuterium Incorporation | Highly selective at α- and β-positions | |
| Scale | Can be performed on a gram scale |
Selective Deuteration at Bis-Allylic Positions
Deuteration specifically at the bis-allylic positions (C-11) of linoleic acid is of particular interest as this is the primary site of hydrogen abstraction during lipid peroxidation.
Experimental Protocol: Synthesis of 11,11-d2-ethyl linoleate
While a detailed protocol is not fully available in the provided search results, the synthesis of di-deuterated linoleic acid ethyl ester (11,11-d2-ethyl linoleate) has been mentioned in the context of clinical development. This would likely involve a multi-step organic synthesis to introduce deuterium at the specific C-11 position.
Purification of Deuterated Linoleic Acid
Purification is a critical step to ensure the final product is free of isomers and other impurities. Common methods include urea complexation and low-temperature crystallization.
Urea Complexation
Urea has the ability to form crystalline inclusion complexes with saturated and monounsaturated fatty acids, while polyunsaturated fatty acids like linoleic acid are excluded. This property allows for their effective separation.
Experimental Protocol: Urea Complexation
-
Dissolution: A mixture of the deuterated linoleic acid (containing saturated and monounsaturated fatty acid impurities) is dissolved in a hot solution of urea in ethanol.
-
Crystallization: The solution is cooled, allowing the urea to crystallize and form inclusion complexes with the saturated and monounsaturated fatty acids.
-
Separation: The crystallized urea complexes are removed by filtration.
-
Recovery: The deuterated linoleic acid remains in the filtrate. The solvent is then evaporated to yield the purified product.
Quantitative Data:
| Parameter | Value | Reference |
| Purity of Linoleic Acid | Up to 95.2% | |
| Crystallization Yield | 7.8% w/w from crude tall oil |
Workflow Diagram:
Caption: Purification of deuterated linoleic acid by urea complexation.
Low-Temperature Crystallization
Low-temperature crystallization is another effective method for purifying fatty acids. The principle is based on the different freezing points of saturated and unsaturated fatty acids.
Experimental Protocol: Low-Temperature Crystallization
-
Dissolution: The fatty acid mixture is dissolved in a suitable solvent (e.g., acetone, hexane).
-
Cooling: The solution is cooled to a specific low temperature (e.g., -20°C to -70°C).
-
Crystallization and Separation: Saturated fatty acids, having higher melting points, will crystallize out of the solution and can be removed by filtration.
-
Recovery: The unsaturated fatty acids, including deuterated linoleic acid, remain in the cold filtrate. The solvent is then removed to obtain the purified product.
Quantitative Data:
| Parameter | Value | Reference |
| Temperature Range | -7 to -15 °C for linoleic acid from tall oil | |
| Purity | Can achieve high purity |
Analysis and Quality Control
The isotopic purity and chemical integrity of the synthesized deuterated linoleic acid must be confirmed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique used to determine the level and position of deuteration, as well as to identify and quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 2H NMR can provide detailed structural information and confirm the location of the deuterium atoms.
Applications in Research and Drug Development
Deuterated linoleic acid has several important applications:
-
Metabolic Studies: The deuterium label allows for the tracing of linoleic acid's metabolic fate in vivo and in vitro.
-
Oxidative Stress Research: The enhanced stability of deuterated linoleic acid against peroxidation makes it a valuable tool to study the role of lipid oxidation in disease.
-
Therapeutic Development: Deuterated polyunsaturated fatty acids are being investigated as potential drugs for diseases associated with oxidative stress.
-
Lipid Nanoparticles: Deuterated lipids can be incorporated into lipid nanoparticles for drug delivery applications, allowing for studies on their stability and in vivo distribution.
Conclusion
The synthesis and purification of deuterated linoleic acid are essential for advancing research in lipid metabolism, oxidative stress, and drug development. The methods described in this guide provide a foundation for producing high-quality deuterated linoleic acid for a variety of scientific applications. Careful execution of the experimental protocols and rigorous analytical characterization are crucial for obtaining reliable and reproducible results.
References
- 1. Synthesis of deuterated [D32 ]oleic acid and its phospholipid derivative [D64 ]dioleoyl-sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing Conditions for the Purification of Linoleic Acid from Sunflower Oil by Urea Complex Fractionation [agris.fao.org]
- 3. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Technical Guide to the Physicochemical Properties of Linoleic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleic acid-d5 is a deuterated form of linoleic acid, an essential omega-6 polyunsaturated fatty acid. The incorporation of five deuterium atoms provides a stable isotopic label, making it an invaluable tool in various research applications, particularly as an internal standard for mass spectrometry-based quantification of linoleic acid and other fatty acids in complex biological matrices.[1] Its use helps to correct for analyte loss during sample preparation and variations in instrument response, ensuring accurate and precise measurements.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | References |
| IUPAC Name | (9Z,12Z)-octadeca-9,12-dienoic-17,17,18,18,18-d5 acid | [2][3] |
| Synonyms | This compound, (9Z,12Z)-octadeca-9,12-dienoic-d5 acid | |
| Molecular Formula | C₁₈H₂₇D₅O₂ | |
| Molecular Weight | 285.48 g/mol | |
| Exact Mass | 285.27 Da | |
| Appearance | Colorless to light yellow liquid/oil | |
| Purity | >99% | |
| Percent Composition | C 75.73%, H 13.06%, O 11.21% | |
| CAS Number | 1169764-58-2 |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the stability and integrity of this compound. Due to its polyunsaturated nature, it is susceptible to oxidation.
Solubility Data
| Solvent | Concentration | Notes | References |
| DMSO | 100 mg/mL (350.29 mM) | Ultrasonic assistance may be required. Use of newly opened, non-hygroscopic DMSO is recommended. | |
| Ethanol | Soluble | ||
| 0.1 M NaOH | 8.33 mg/mL (29.18 mM) | Requires sonication, warming, and pH adjustment to 11. | |
| Water | Insoluble |
Storage and Stability Guidelines
| Form | Storage Temperature | Stability Period | References |
| Pure Form (Neat Oil) | -20°C | 3 years | |
| In Solvent | -80°C | 6 months | |
| In Solvent | -20°C | 1 month | |
| General Recommendation | -20°C | 3 months to 2 years |
To ensure long-term stability, it is crucial to store this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, light-protected container, such as an amber glass vial, to minimize exposure to oxygen and light.
Experimental Protocols
Accurate analysis and handling of this compound require specific methodologies. The following protocols are fundamental for its use in quantitative analysis and for ensuring its purity.
Protocol 1: Quantification of Fatty Acids using GC-MS with this compound as an Internal Standard
This protocol outlines the general steps for the analysis of total fatty acid composition in biological samples.
-
Lipid Extraction :
-
Homogenize the biological sample (e.g., plasma, tissue).
-
Perform lipid extraction using a modified Bligh and Dyer method with a chloroform:methanol solvent system (e.g., 2:1, v/v).
-
Add an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidation during extraction.
-
Spike the sample with a known amount of this compound internal standard before extraction.
-
Separate the phases by centrifugation and collect the lower organic layer containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs) :
-
To increase volatility for GC analysis, convert the extracted fatty acids to FAMEs.
-
Dissolve the dried lipid extract in a solution of methanolic HCl or boron trifluoride-methanol (BF₃-methanol).
-
Seal the container and heat at 100°C for approximately 7-10 minutes.
-
After cooling, add hexane and a saturated sodium chloride solution to partition the FAMEs into the hexane layer.
-
Collect the upper hexane layer for analysis.
-
-
GC-MS Analysis :
-
Inject the FAMEs-containing hexane solution into a gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Use a suitable capillary column (e.g., DB-23) for separation of the FAMEs.
-
The mass spectrometer will detect the specific mass-to-charge ratios for each fatty acid and for the this compound internal standard.
-
Quantify the endogenous linoleic acid by comparing the peak area of its FAME with the peak area of the this compound FAME.
-
Protocol 2: Purification by Anaerobic Low-Temperature Recrystallization
Commercial samples of unsaturated fatty acids may contain hydroperoxides and other impurities. This method can be used for purification.
-
Preparation :
-
Ensure all solvents and equipment are deoxygenated by bubbling with an inert gas like argon or nitrogen.
-
Dissolve the commercial this compound in a minimal amount of anaerobic acetonitrile at room temperature.
-
-
Crystallization :
-
Slowly cool the solution to a low temperature (e.g., -40°C to -70°C) to induce crystallization of the fatty acid.
-
Maintain the anaerobic conditions throughout the cooling process.
-
-
Isolation :
-
Once crystallization is complete, remove the supernatant (mother liquor) which contains the majority of the impurities.
-
The purified crystals of this compound can then be re-dissolved in a suitable solvent for use.
-
Visualizations: Pathways and Workflows
Metabolic Fate of Linoleic Acid
Linoleic acid is the parent compound of the omega-6 fatty acid family. Upon consumption, it can be metabolized into other bioactive molecules, including arachidonic acid, which is a precursor to eicosanoids like prostaglandins and leukotrienes.
References
A Technical Guide to the Isotopic Purity of Linoleic Acid-d5 Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity of the Linoleic acid-d5 standard, a crucial internal standard for quantitative analyses in various research and development settings. This document outlines the methodologies for determining isotopic purity, presents quantitative data on isotopic distribution, and offers detailed experimental protocols.
Introduction to this compound
This compound is a deuterated form of linoleic acid, an essential omega-6 polyunsaturated fatty acid. The incorporation of five deuterium atoms into the molecule allows it to be used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy-based assays.[1] Its distinct mass-to-charge ratio (m/z) compared to the endogenous, non-labeled linoleic acid enables precise and accurate quantification of the analyte in complex biological matrices. The reliability of such quantitative methods is fundamentally dependent on the isotopic purity of the deuterated standard.
Isotopic Purity Data
The isotopic purity of a deuterated standard refers to the percentage of the molecules that contain the specified number of deuterium atoms. It is critical to characterize the isotopic distribution, which includes the abundance of the desired deuterated species (d5) as well as the presence of other isotopic variants (d0, d1, d2, d3, d4, etc.). While the exact isotopic distribution can vary between different manufacturing batches, a representative profile for a high-quality this compound standard is presented below. The chemical purity is typically greater than 99%.[2]
Table 1: Representative Isotopic Distribution of this compound
| Isotopic Species | Number of Deuterium Atoms | Representative Abundance (%) |
| d0 | 0 | < 0.1 |
| d1 | 1 | < 0.5 |
| d2 | 2 | < 1.0 |
| d3 | 3 | < 5.0 |
| d4 | 4 | < 10.0 |
| d5 | 5 | > 85.0 |
Note: The data presented in this table is representative and may not reflect the exact isotopic distribution of a specific lot. It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.
Experimental Protocols for Determining Isotopic Purity
The determination of the isotopic purity of this compound is primarily accomplished through high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a highly sensitive technique for determining the isotopic distribution of a labeled compound by differentiating the mass-to-charge ratios of its various isotopologues.
Objective: To determine the relative abundance of each isotopologue of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Chromatographic Separation: Inject the sample into the LC system to separate the analyte from potential impurities. A C18 reversed-phase column is typically employed with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of formic acid to facilitate ionization.
-
Mass Spectrometric Analysis: Introduce the eluent from the LC column into the mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acids.
-
Scan Mode: Acquire data in full scan mode with high resolution (>10,000) to resolve the isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the different isotopic species (d0 to d5).
-
Integrate the peak areas for each isotopic species.
-
Calculate the percentage of each species relative to the total integrated area of all isotopic species.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of fatty acids, offering high resolution and sensitivity. For GC analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).
Objective: To separate and quantify the isotopic distribution of this compound as its methyl ester derivative.
Methodology:
-
Derivatization to FAMEs:
-
Dissolve a known amount of the this compound standard in a suitable solvent (e.g., toluene).
-
Add a methylation reagent such as boron trifluoride (BF3) in methanol and heat the mixture.
-
After cooling, add water and extract the FAMEs with a nonpolar solvent like hexane.
-
Wash the organic layer and dry it over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Injector: Use a split/splitless injector, typically in split mode.
-
Column: Employ a capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene glycol stationary phase).
-
Carrier Gas: Use helium at a constant flow rate.
-
Oven Temperature Program: Implement a temperature gradient to ensure good separation of the analyte from any impurities.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range that includes the molecular ions of the different isotopic variants of linoleic acid methyl ester.
-
-
Data Analysis:
-
Identify the peak corresponding to linoleic acid methyl ester.
-
Extract the mass spectrum for this peak.
-
Determine the relative abundances of the molecular ions corresponding to the d0 to d5 species to calculate the isotopic distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to confirm the position of deuterium labeling and to assess isotopic purity.
Objective: To confirm the positions of deuterium labeling and to quantify the isotopic enrichment.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: Dissolve a precise amount of the this compound standard in a deuterated solvent (e.g., chloroform-d, methanol-d4).
-
¹H NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum.
-
The isotopic purity can be estimated by comparing the integral of the residual proton signals at the deuterated positions to the integral of a proton signal at a non-deuterated position within the molecule.
-
-
²H NMR Analysis:
-
Acquire a ²H (Deuterium) NMR spectrum.
-
The presence of signals at the expected chemical shifts confirms the positions of deuterium labeling. The relative integrals of these signals can provide information about the distribution of deuterium atoms.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for determining the isotopic purity of this compound and the logical relationship of the analytical techniques.
Caption: Workflow for Isotopic Purity Assessment.
Caption: Relationship of Analytical Methodologies.
References
A Technical Guide to the Solubility of Linoleic Acid-d5 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of linoleic acid-d5 in various organic solvents. Due to the limited availability of direct quantitative data for the deuterated form, this guide leverages solubility information for its non-deuterated counterpart, linoleic acid, as a close proxy. The minor structural difference due to deuterium substitution is not expected to significantly alter its solubility profile in organic solvents. This document is intended to assist researchers, scientists, and professionals in drug development in preparing solutions and designing experiments involving this compound.
Core Physical and Chemical Properties
Linoleic acid is a polyunsaturated omega-6 fatty acid, appearing as a colorless to pale yellow oily liquid at room temperature. It is characterized by its virtual insolubility in water and high solubility in many organic solvents.[1][2] The deuterated form, this compound, is primarily utilized as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for linoleic acid and its deuterated analogs in common organic solvents. This data has been compiled from various chemical supplier datasheets and scientific databases.
| Solvent | Compound | Concentration | Temperature | Citation |
| Dimethyl Sulfoxide (DMSO) | Linoleic Acid | 56 mg/mL | Not Specified | [4] |
| Dimethyl Sulfoxide (DMSO) | Linoleic Acid | ~100 mg/mL | Not Specified | [5] |
| Dimethyl Sulfoxide (DMSO) | α-Linolenic Acid-d5 | >100 mg/mL | Not Specified | |
| Dimethylformamide (DMF) | Linoleic Acid | ~100 mg/mL | Not Specified | |
| Dimethylformamide (DMF) | α-Linolenic Acid-d5 | >100 mg/mL | Not Specified | |
| Ethanol | Linoleic Acid | 56 mg/mL | Not Specified | |
| Ethanol | Linoleic Acid | Miscible | Not Specified | |
| Ethanol | Linoleic Acid-d4 | ~100 mg/mL | Not Specified | |
| Ethanol | α-Linolenic Acid-d5 | >100 mg/mL | Not Specified | |
| Acetone | Linoleic Acid | Very Soluble | Not Specified | |
| Acetone | Linoleic Acid | 4.10 g/100g | -50 °C | |
| Acetone | Linoleic Acid | 1.20 g/100g | -60 °C | |
| Acetone | Linoleic Acid | 0.35 g/100g | -70 °C | |
| Benzene | Linoleic Acid | Very Soluble | Not Specified | |
| Chloroform | Linoleic Acid | Miscible | Not Specified | |
| Ethyl Ether | Linoleic Acid | Very Soluble | Not Specified | |
| Ethyl Ether | Linoleic Acid | Miscible | Not Specified | |
| n-Heptane | Linoleic Acid | 0.98 g/100g | -50 °C | |
| n-Heptane | Linoleic Acid | 0.20 g/100g | -60 °C | |
| n-Heptane | Linoleic Acid | 0.042 g/100g | -70 °C | |
| Methyl Acetate | Linoleic Acid-d4 | Supplied as a solution | Not Specified | |
| Methyl Acetate | α-Linolenic Acid-d5 | Supplied as a solution | Not Specified |
Experimental Protocol: Determination of Solubility
The following is a generalized protocol for determining the solubility of this compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., ethanol, DMSO)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., MS, UV)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the organic solvent in a series of vials. The goal is to create a suspension where undissolved solute is clearly visible.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature. Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. Continuous agitation is necessary to facilitate dissolution.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solute.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.
-
Dilution: Dilute the collected supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at that temperature.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.
Caption: A flowchart of the experimental workflow for solubility determination.
References
The Metabolic Journey of Linoleic Acid: A Technical Guide to Using Linoleic Acid-d5 as a Tracer in Fatty Acid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, plays a crucial role in numerous physiological processes, from maintaining the structural integrity of cellular membranes to serving as a precursor for a cascade of signaling molecules. Understanding the intricate pathways of its metabolism is paramount for elucidating the mechanisms of various diseases and for the development of novel therapeutic interventions. Stable isotope tracing, utilizing molecules like linoleic acid-d5, has emerged as a powerful technique to track the metabolic fate of this key nutrient in vivo and in vitro. The deuterium-labeled linoleic acid acts as a tracer that can be distinguished from its endogenous, non-labeled counterpart by mass spectrometry, allowing for the precise quantification of its uptake, conversion, and incorporation into various lipid species. This in-depth technical guide provides a comprehensive overview of the application of this compound in fatty acid metabolism studies, detailing experimental protocols, presenting quantitative data, and visualizing the key metabolic and experimental workflows.
Linoleic Acid Metabolism: A Visual Overview
The metabolism of linoleic acid involves a series of desaturation and elongation steps, primarily occurring in the endoplasmic reticulum. These reactions are catalyzed by specific enzymes, leading to the formation of longer and more unsaturated fatty acids, such as arachidonic acid, which are precursors to potent signaling molecules like eicosanoids.
Caption: Metabolic pathway of this compound.
Experimental Design and Workflow
A typical study employing this compound as a tracer involves several key stages, from the administration of the labeled compound to the final analysis of its metabolic products. The following diagram illustrates a generalized experimental workflow.
Caption: Generalized experimental workflow.
Quantitative Data Presentation
The following tables summarize quantitative data from representative studies that have utilized deuterated linoleic acid to investigate its metabolism.
Table 1: Distribution of Orally Administered this compound and its Metabolites in Rat Tissues [1]
| Tissue | Time Point (hours) | This compound (nmol/g) | Arachidonic Acid-d5 (nmol/g) |
| Plasma | 4 | 15.2 ± 2.1 | 0.8 ± 0.1 |
| 8 | 10.5 ± 1.5 | 1.2 ± 0.2 | |
| 24 | 5.3 ± 0.8 | 1.5 ± 0.3 | |
| 96 | 1.2 ± 0.2 | 0.9 ± 0.1 | |
| Liver | 4 | 25.6 ± 3.4 | 2.1 ± 0.4 |
| 8 | 30.1 ± 4.2 | 3.5 ± 0.6 | |
| 24 | 15.8 ± 2.5 | 4.2 ± 0.7 | |
| 96 | 4.1 ± 0.7 | 2.8 ± 0.5 | |
| Adipose Tissue | 24 | 55.2 ± 7.8 | 1.1 ± 0.2 |
| 96 | 48.9 ± 6.5 | 1.5 ± 0.3 | |
| 168 | 40.1 ± 5.1 | 1.8 ± 0.4 | |
| Brain | 24 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| 96 | 0.4 ± 0.1 | 0.5 ± 0.1 | |
| 168 | 0.3 ± 0.1 | 0.6 ± 0.1 |
Data are presented as mean ± SEM.
Table 2: Conversion of Linoleic Acid to its Metabolites in Humans
| Study Population | Tracer Administered | Peak Plasma Concentration of Tracer (Time) | Conversion to Arachidonic Acid (% of dose) |
| Healthy Adults | 13C-Linoleic Acid | ~17 hours | ~0.05% |
| Lactating Women | 13C-Linoleic Acid | Not specified | ~0.02% recovered in milk |
Detailed Experimental Protocols
In Vivo Administration of this compound
Objective: To introduce the deuterated tracer into a biological system for metabolic tracking.
Protocol (based on rodent studies): [1]
-
Tracer Preparation: Prepare a solution of ethyl-d5-linoleate in a suitable vehicle, such as olive oil, at a concentration of 1 mg/mL.
-
Animal Fasting: Fast the animals (e.g., rats) overnight (approximately 12 hours) prior to administration to ensure consistent absorption.
-
Oral Gavage: Administer a single dose of the this compound solution via oral gavage. A typical dose for a rat is 20 mg.
-
Time-Course Sampling: At designated time points post-administration (e.g., 4, 8, 24, 96, 168 hours), collect blood samples via cardiac puncture or tail vein bleeding into EDTA-containing tubes.[1]
-
Tissue Harvesting: At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, brain, heart). Immediately flash-freeze the tissues in liquid nitrogen and store at -80°C until lipid extraction.
Lipid Extraction from Plasma and Tissues
Objective: To isolate total lipids from biological samples for subsequent analysis.
Modified Folch Method:
-
Homogenization: Homogenize frozen tissue samples (approximately 100 mg) in a 2:1 (v/v) mixture of chloroform:methanol. For plasma (100 µL), add the chloroform:methanol mixture directly.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., a non-endogenous deuterated fatty acid) to each sample for quantification.
-
Extraction: Vortex the mixture vigorously for 2 minutes and then incubate on ice for 30 minutes.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge at 2000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Storage: Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., hexane or a chloroform:methanol mixture) and store at -80°C until analysis.
Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
Objective: To convert fatty acids into their more volatile methyl ester derivatives for gas chromatography.
Protocol:
-
Saponification: To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol. Heat the mixture at 100°C for 5 minutes.
-
Methylation: Add 2 mL of boron trifluoride in methanol (14% w/v) and heat at 100°C for another 5 minutes.
-
Extraction of FAMEs: Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly and centrifuge at 1000 x g for 5 minutes.
-
Collection: Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
Mass Spectrometry Analysis
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for FAMEs analysis (e.g., a polar-phase column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program starts at a lower temperature (e.g., 100°C) and ramps up to a higher temperature (e.g., 250°C).
-
Ionization Mode: Electron ionization (EI) is commonly used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) mode to specifically detect the molecular ions of the deuterated and non-deuterated fatty acids of interest.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Column: A reverse-phase C18 column is typically used for lipid separation.
-
Mobile Phase: A gradient of two or more solvents (e.g., water, acetonitrile, isopropanol) with additives like ammonium acetate or formic acid to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the lipid class being analyzed.
-
Data Acquisition: Multiple reaction monitoring (MRM) is used for targeted quantification of specific parent-daughter ion transitions for both the deuterated tracer and its metabolites.
Conclusion
The use of this compound as a stable isotope tracer provides a powerful and versatile tool for investigating the complex dynamics of fatty acid metabolism. This technical guide has outlined the fundamental principles, experimental workflows, and analytical methodologies required to successfully employ this technique. By providing detailed protocols and representative quantitative data, we aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust tracer studies, ultimately contributing to a deeper understanding of lipid metabolism in health and disease. The continued application and refinement of these methods will undoubtedly pave the way for new discoveries and therapeutic strategies targeting metabolic disorders.
References
Navigating the Metabolic Maze: A Technical Guide to Tracing Linoleic Acid Metabolism with d5 Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic pathways of linoleic acid (LA), with a specific focus on utilizing deuterium-labeled linoleic acid (d5-LA) as a powerful tool for quantitative analysis. This document details the conversion of LA into long-chain polyunsaturated fatty acids (LC-PUFAs) and its subsequent metabolism into a diverse array of bioactive oxylipins. We present quantitative data from isotope tracing studies, detailed experimental protocols for key assays, and visual representations of the metabolic and experimental workflows to facilitate a deeper understanding of these complex processes.
The Metabolic Journey of Linoleic Acid
Linoleic acid (18:2n-6) is an essential omega-6 fatty acid that must be obtained from the diet. It serves as a crucial component of cell membranes and is the precursor for the biosynthesis of arachidonic acid (AA, 20:4n-6), a key signaling molecule. The metabolism of LA proceeds through two primary branches: the desaturation and elongation pathway to produce LC-PUFAs, and the direct enzymatic oxidation to form a class of signaling molecules known as oxylipins.
Desaturation and Elongation Pathway: Building Blocks for Signaling
The conversion of LA to AA is a multi-step process occurring primarily in the endoplasmic reticulum, involving a series of desaturation and elongation enzymes.[1][2] This pathway is fundamental for maintaining the cellular pool of AA, which is a substrate for the production of potent inflammatory and anti-inflammatory mediators.[3][4]
The key enzymatic steps are:
-
Δ6-Desaturation: Linoleic acid is first converted to γ-linolenic acid (GLA, 18:3n-6) by the enzyme Δ6-desaturase (FADS2). This is considered a rate-limiting step in the pathway.[5]
-
Elongation: GLA is then elongated by two carbons to form dihomo-γ-linolenic acid (DGLA, 20:3n-6) by an elongase enzyme (ELOVL5).
-
Δ5-Desaturation: Finally, DGLA is converted to arachidonic acid (20:4n-6) by the enzyme Δ5-desaturase (FADS1).
Arachidonic acid is subsequently incorporated into the sn-2 position of membrane phospholipids, from where it can be released by phospholipase A2 to participate in cell signaling.
Oxylipin Formation: A World of Bioactive Mediators
Linoleic acid and its downstream metabolite, arachidonic acid, can be directly metabolized by three major enzyme families—cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases—to generate a vast array of bioactive lipid mediators known as oxylipins. These molecules are involved in a multitude of physiological and pathological processes, including inflammation, vasoconstriction, and cell proliferation.
-
Cyclooxygenase (COX) Pathway: This pathway leads to the formation of prostaglandins and thromboxanes.
-
Lipoxygenase (LOX) Pathway: This pathway produces hydroperoxy fatty acids, which are then converted to hydroxy fatty acids (e.g., HODEs from LA and HETEs from AA) and leukotrienes.
-
Cytochrome P450 (CYP) Pathway: This pathway generates epoxides and diols.
Quantitative Insights from d5-Linoleic Acid Tracing
The use of stable isotope-labeled fatty acids, such as d5-linoleic acid, provides a powerful method for tracing the metabolic fate of LA in vivo and in vitro. By measuring the incorporation of the deuterium label into downstream metabolites, researchers can quantify the flux through different metabolic pathways.
In Vivo Distribution and Conversion of d5-Linoleic Acid
Studies in rats have demonstrated the whole-body distribution and metabolism of orally administered d5-linoleic acid.
Table 1: In Vivo Distribution and Metabolism of d5-Linoleic Acid in Rats
| Parameter | Value | Reference |
| Tissue Accumulation | ||
| Total d5-LA accumulated in tissues | ~16-18% of initial dose | |
| Principal storage tissues | Adipose, skin, muscle | |
| Metabolic Conversion | ||
| d5-LA elongated/desaturated and stored | ~2.6% of initial dose | |
| Primary storage sites of metabolites | Muscle, adipose, carcass | |
| Catabolism/Excretion | ||
| Apparent catabolism or excretion | ~78% of initial dose |
Data from a study where rats were orally administered a single 20 mg dose of ethyl d5-linoleate.
Conversion of Linoleic Acid to Arachidonic Acid in Humans
Stable isotope studies in humans have confirmed the in vivo conversion of linoleic acid to arachidonic acid.
Table 2: Conversion of Deuterium-Labeled Linoleic Acid in Human Adults
| Study Parameter | Observation | Reference |
| Precursor Administration | Single dose of deuterium-labeled linoleic acid | |
| Metabolite Detection | Deuterium-labeled arachidonic acid detected in blood | |
| Time Course | Maximal response observed within the first week |
Experimental Protocols for d5-Linoleic Acid Tracing
This section provides detailed methodologies for key experiments involved in tracing the metabolism of d5-linoleic acid.
Cell Culture and d5-Linoleic Acid Administration
Objective: To label cultured cells with d5-linoleic acid to trace its metabolic fate.
Materials:
-
Cell line of interest (e.g., hepatocytes, macrophages)
-
Complete cell culture medium
-
d5-Linoleic acid (d5-LA)
-
Fatty acid-free bovine serum albumin (BSA)
-
Ethanol
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Plate cells at the desired density in culture plates and allow them to adhere and grow to the desired confluency.
-
Preparation of d5-LA:BSA Complex:
-
Prepare a stock solution of d5-LA in ethanol.
-
In a sterile tube, prepare a solution of fatty acid-free BSA in serum-free culture medium.
-
Slowly add the d5-LA stock solution to the BSA solution while gently vortexing to facilitate binding. The final molar ratio of d5-LA to BSA should be optimized for the specific cell type, typically ranging from 2:1 to 5:1.
-
-
Cell Treatment:
-
Aspirate the complete culture medium from the cells and wash once with sterile PBS.
-
Add the serum-free medium containing the d5-LA:BSA complex to the cells.
-
Incubate the cells at 37°C for the desired time points to allow for uptake and metabolism of the labeled fatty acid.
-
Lipid Extraction from Plasma and Tissues
Objective: To extract total lipids from biological samples for subsequent fatty acid analysis.
Materials:
-
Plasma or homogenized tissue sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution or 0.88% KCl solution
-
Internal standard (e.g., a fatty acid not naturally present in the sample)
-
Glass tubes with Teflon-lined caps
-
Centrifuge
Protocol (Modified Folch Method):
-
Sample Preparation: To a known amount of plasma or tissue homogenate in a glass tube, add the internal standard.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. For plasma, a common ratio is 20 volumes of solvent to 1 volume of plasma.
-
Homogenization/Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 0.25 volumes of 0.9% NaCl or 0.88% KCl solution to the mixture to induce phase separation. Vortex again for 30 seconds.
-
Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the aqueous and organic phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C until further analysis.
Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
Objective: To convert fatty acids into their more volatile methyl ester derivatives for analysis by gas chromatography-mass spectrometry.
Materials:
-
Dried lipid extract
-
Toluene
-
1% Sulfuric acid in methanol or 12% Boron trichloride-methanol (BCl3-methanol)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
Protocol (Acid-Catalyzed Transesterification):
-
Reaction Setup: Re-dissolve the dried lipid extract in a small volume of toluene. Add 1% sulfuric acid in methanol or BCl3-methanol.
-
Incubation: Tightly cap the tube and heat at 50-60°C for at least 2 hours.
-
FAME Extraction: After cooling to room temperature, add saturated NaCl solution and hexane. Vortex vigorously to extract the FAMEs into the hexane layer.
-
Phase Separation and Collection: Centrifuge to separate the phases and carefully collect the upper hexane layer containing the FAMEs.
-
Drying and Reconstitution: Dry the hexane extract over anhydrous sodium sulfate, evaporate the solvent under nitrogen, and reconstitute the FAMEs in a small volume of hexane for GC-MS injection.
GC-MS Analysis of d5-FAMEs
Objective: To separate and quantify d5-labeled and unlabeled fatty acid methyl esters.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
Typical GC-MS Parameters:
| Parameter | Setting |
| GC Column | DB-FATWAX UI or similar polar capillary column |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 240°C) to elute all FAMEs |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ion Selection: To specifically detect and quantify d5-linoleate and its metabolites, monitor the molecular ions and characteristic fragment ions for both the deuterated and non-deuterated forms of the FAMEs of interest.
LC-MS/MS Analysis of d5-Oxylipins
Objective: To separate and quantify d5-labeled and unlabeled oxylipins.
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
Protocol:
-
Lipid Extraction: Extract oxylipins from the sample (e.g., cell culture supernatant, plasma) using solid-phase extraction (SPE).
-
LC Separation: Separate the oxylipins using a C18 reversed-phase column with a gradient of water and acetonitrile/methanol, both typically containing a small amount of formic acid to improve ionization.
-
MS/MS Detection: Detect the oxylipins using electrospray ionization (ESI) in negative ion mode. Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.
MRM Transitions: Develop specific MRM transitions for each d5-labeled and unlabeled oxylipin of interest. This involves selecting the precursor ion (the deprotonated molecule [M-H]-) and a characteristic product ion generated by collision-induced dissociation.
Table 3: Example MRM Transitions for Linoleic Acid-Derived Oxylipins
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 13-HODE | 295.2 | 195.1 |
| d4-13-HODE (Internal Standard) | 299.2 | 198.1 |
| 9-HODE | 295.2 | 171.1 |
| d5-9-HODE | 300.2 | 171.1 or other specific fragment |
Note: The exact m/z values for d5-labeled oxylipins will depend on the position of the deuterium atoms. These transitions need to be empirically determined.
Conclusion
The use of d5-linoleic acid as a stable isotope tracer provides an invaluable methodology for dissecting the complex metabolic pathways of this essential fatty acid. By combining this approach with modern analytical techniques such as GC-MS and LC-MS/MS, researchers can gain quantitative insights into the flux of linoleic acid through its various metabolic routes, both in health and disease. The detailed protocols and data presented in this guide serve as a foundational resource for scientists and drug development professionals seeking to explore the intricate roles of linoleic acid and its metabolites in biological systems.
References
- 1. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 2. benchchem.com [benchchem.com]
- 3. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 4. Deducing formation routes of oxylipins by quantitative multiple heart-cutting achiral-chiral 2D-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
The Unseen Influence: A Technical Guide to the Natural Abundance of Deuterium and its Effect on Linoleic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of molecular analysis, even the smallest variations can have significant consequences. One such subtlety, often overlooked, is the natural abundance of stable isotopes. Deuterium (²H or D), the stable heavy isotope of hydrogen, is present in all hydrogen-containing compounds, including the essential omega-6 polyunsaturated fatty acid, linoleic acid. While its concentration is low, its influence is not negligible. The mass difference between protium (¹H) and deuterium imparts distinct physicochemical properties that can profoundly affect the analysis and biological behavior of linoleic acid.
This technical guide provides an in-depth exploration of the natural abundance of deuterium, its inherent presence in linoleic acid, and the critical effects it has on common analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. Furthermore, we will delve into the significant kinetic isotope effect, a phenomenon with far-reaching implications for understanding lipid peroxidation and the development of novel therapeutics. This document serves as a vital resource for researchers, scientists, and drug development professionals who require meticulous accuracy in the quantification and characterization of linoleic acid and other lipids.
The Natural Abundance of Deuterium
Deuterium is a naturally occurring stable isotope of hydrogen, containing one proton and one neutron in its nucleus, in contrast to the single proton of protium. Its presence in nature is a fundamental consideration for high-precision analytical chemistry. The terrestrial abundance of deuterium is approximately 0.0156%, meaning about 1 in every 6420 hydrogen atoms is deuterium. This concentration can fluctuate slightly based on the source of natural water, influenced by geographical location and altitude.
| Parameter | Value | Reference |
| Symbol | ²H or D | |
| Natural Abundance (Atom Percent) | ~0.0156% | |
| Ratio in Earth's Oceans (D/H) | ~1 atom per 6420 H atoms | |
| Concentration in VSMOW¹ (ppm) | 155.76 ± 0.1 | |
| Concentration in Human Body (ppm) | ~120 - 140 | |
| Atomic Mass (Da) | 2.0141017778 | |
| ¹Vienna Standard Mean Ocean Water |
The Impact of Deuterium on Linoleic Acid Analysis
Given that a single molecule of linoleic acid (C₁₈H₃₂O₂) contains 32 hydrogen atoms, it is statistically certain that a population of linoleic acid molecules will contain various isotopologues—molecules that differ only in their isotopic composition. The natural presence of deuterium gives rise to several analytical challenges and opportunities.
Mass Spectrometry (MS)
In mass spectrometry, the presence of naturally abundant deuterium, alongside ¹³C, contributes to the M+1, M+2, and higher isotopic peaks in the mass spectrum of linoleic acid. For a molecule of linoleic acid, the M+1 peak results primarily from the presence of a single ¹³C atom or a single ²H atom. High-resolution mass spectrometry can distinguish between these isotopologues, but for many standard instruments, their signals overlap.
This isotopic distribution must be accounted for when performing quantitative analysis to avoid overestimation of the monoisotopic peak (M) or misinterpretation of the isotopic cluster. Conversely, this principle is harnessed in isotope dilution mass spectrometry , a gold-standard quantification technique. In this method, a known quantity of a deuterium-labeled linoleic acid internal standard (e.g., linoleic acid-d₄) is added to a sample. Because the deuterated standard is chemically identical to the analyte but mass-shifted, it co-elutes during chromatography and co-ionizes in the mass spectrometer. By comparing the signal intensity of the natural analyte to the deuterated standard, precise and accurate quantification can be achieved, correcting for sample loss during preparation and variations in instrument response.
The Pivotal Role of Linoleic Acid-d5 in Advancing Lipidomics Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of lipidomics, the precise and accurate quantification of lipid species is paramount. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based lipid analysis, correcting for variations in sample preparation and instrument response. Among these, Linoleic acid-d5, a deuterated analog of the essential omega-6 fatty acid linoleic acid, has emerged as a cornerstone for both robust quantification and dynamic metabolic tracing. This technical guide provides an in-depth exploration of the multifaceted role of this compound in lipidomics research, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.
Core Applications of this compound
This compound serves two primary, yet distinct, functions in lipidomics:
-
Internal Standard for Quantification: Its most common application is as an internal standard for the accurate measurement of endogenous linoleic acid and other fatty acids. Since it is chemically identical to its non-labeled counterpart but has a different mass, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects. This allows for reliable normalization of the analytical signal.
-
Metabolic Tracer: When introduced into biological systems, this compound acts as a tracer, enabling researchers to follow its metabolic fate. This includes its uptake by cells, incorporation into complex lipids (e.g., phospholipids, triglycerides), and its conversion into downstream metabolites such as arachidonic acid and various oxylipins. This approach provides invaluable insights into the dynamics of lipid metabolism in both healthy and diseased states.
Data Presentation: Quantitative Insights into this compound Applications
The following tables summarize key quantitative parameters related to the use of this compound and the analysis of linoleic acid and its metabolites, compiled from various lipidomics studies.
Table 1: Quantitative Parameters for Linoleic Acid and its Metabolites using Isotope Dilution Mass Spectrometry
| Analyte | Method | Internal Standard | Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |
| Linoleic Acid | LC-MS/MS | Linoleic acid-d4 | High nanomolar range | >90% | [1] |
| Oxidized LA Metabolites (HODEs, oxoODEs) | Q-TOFMS | 13-HODE-d4 | 9.7–35.9 nmol/L | Not Reported | [2] |
| Various Fatty Acids | GC-MS | Deuterated FA mix | Not Specified | Not Specified | [3] |
| Oxidized LA Metabolites | LC-MS/MS | Not Specified | 1 ppb | 87.25–119.44% | [4][5] |
| Various Fatty Acids | ID-GC/MS | 13C- or 2H-labeled FAs | Not Specified | Not Specified |
Table 2: Typical Concentrations and Conditions for Deuterated Internal Standards in Lipidomics
| Application | Sample Type | Internal Standard Concentration | Key Observation | Reference |
| Quantification of Free and Total Fatty Acids | Human Plasma | 10 µg/mL (in IS mixture) | Deuterated standards are crucial for accurate quantification. | |
| Quantification of Oxidized Linoleic Acid Metabolites | Rat Plasma | 668.9 nmol/L (working solution) | Isotope dilution is effective for quantifying low-abundance metabolites. | |
| General Fatty Acid Analysis | Cells, Media, Plasma, Tissue | 25 ng per sample (from 0.25 ng/µl solution) | A mixture of deuterated standards covers a range of fatty acids. | |
| Metabolic Tracing of Essential Fatty Acids | Rat | 20 mg single oral dose | Enables tracking of distribution and metabolism over time. |
Experimental Protocols
Protocol 1: Quantification of Total Fatty Acids in Plasma using this compound as an Internal Standard (GC-MS)
This protocol is adapted from established methods for fatty acid analysis.
1. Sample Preparation and Lipid Extraction: a. To 200 µL of plasma in a glass tube, add 300 µL of phosphate-buffered saline (dPBS). b. Add 100 µL of an internal standard mixture containing a known concentration of this compound (e.g., 25 ng). c. Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM. d. Add 1 mL of iso-octane, vortex vigorously for 1 minute, and centrifuge at 3000 x g for 2 minutes to separate the layers. e. Transfer the upper organic layer to a clean glass tube. f. Repeat the iso-octane extraction and combine the organic layers.
2. Saponification (for total fatty acids): a. Evaporate the solvent from the combined organic layers under a stream of nitrogen. b. Add 500 µL of 1N KOH in methanol, vortex, and incubate at 60°C for 1 hour to hydrolyze the esterified fatty acids. c. Neutralize the solution with 500 µL of 1N HCl. d. Re-extract the free fatty acids with iso-octane as described in steps 1d-1f.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. Evaporate the solvent from the final organic extract under nitrogen. b. Add 2 mL of 14% Boron Trifluoride in methanol (BF₃-Methanol). c. Cap the tube tightly and heat at 60°C for 30 minutes. d. Cool the tube to room temperature and add 1 mL of saturated NaCl solution. e. Add 2 mL of heptane, vortex for 1 minute, and centrifuge to separate the layers. f. Transfer the upper heptane layer containing the FAMEs to a GC vial.
4. GC-MS Analysis: a. GC Column: Use a suitable column for FAME analysis (e.g., DB-225). b. Injection Volume: 1 µL. c. Oven Program: Start at 100°C, ramp to 220°C. d. MS Detection: Use Selected Ion Monitoring (SIM) mode to monitor characteristic ions for the methyl ester of linoleic acid and this compound. e. Quantification: Construct a calibration curve by plotting the peak area ratio of the linoleic acid standard to the this compound internal standard against the concentration of the linoleic acid standard. Calculate the concentration in the samples using this curve.
Protocol 2: Metabolic Tracing of this compound Incorporation into Cellular Lipids (LC-MS/MS)
This protocol outlines a general approach for stable isotope tracing experiments.
1. Cell Culture and Labeling: a. Culture cells of interest to the desired confluency. b. Replace the standard culture medium with a medium supplemented with a known concentration of this compound (e.g., 10-50 µM). c. Incubate the cells for various time points (e.g., 0, 4, 8, 24, 48 hours) to monitor the time-dependent incorporation of the tracer.
2. Lipid Extraction: a. At each time point, wash the cells with ice-cold PBS. b. Scrape the cells in PBS and pellet them by centrifugation. c. Perform a lipid extraction using the Bligh-Dyer or a similar method. Briefly, add a chloroform:methanol (1:2, v/v) mixture to the cell pellet, vortex, and then add chloroform and water to induce phase separation. d. Collect the lower organic phase containing the lipids.
3. LC-MS/MS Analysis: a. LC Column: Use a C18 reversed-phase column for lipid separation. b. Mobile Phases: Employ a gradient of mobile phases, such as water with formic acid and ammonium formate (A) and acetonitrile/isopropanol with formic acid and ammonium formate (B). c. MS Detection: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS1 and MS/MS spectra. d. Data Analysis: i. Identify lipid species containing this compound by searching for the expected mass shift in the precursor ions. ii. Confirm the identity of the labeled lipids through their fragmentation patterns in the MS/MS spectra. iii. Quantify the relative abundance of the d5-labeled lipid species at each time point to determine the rate of incorporation and turnover.
Mandatory Visualizations
Signaling Pathway
Caption: Metabolic pathway of Linoleic Acid.
Experimental Workflow
Caption: A typical lipidomics experimental workflow.
Conclusion
This compound is a versatile and powerful tool in the field of lipidomics. Its application as an internal standard is fundamental to achieving accurate and reproducible quantification of fatty acids, a critical aspect for biomarker discovery and validation in drug development. Furthermore, its use as a metabolic tracer provides a dynamic view of lipid metabolism, offering mechanistic insights into the role of fatty acids in health and disease. The detailed protocols and quantitative data presented in this guide are intended to equip researchers and scientists with the foundational knowledge to effectively integrate this compound into their lipidomics workflows, thereby advancing our understanding of the complex world of lipids.
References
- 1. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantitative Analysis of Linoleic Acid in Biological Matrices using Deuterated (d5) Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleic acid (C18:2), an essential omega-6 polyunsaturated fatty acid, plays a crucial role in numerous physiological and pathological processes, including inflammation, cardiovascular health, and cancer. Accurate and precise quantification of linoleic acid in biological matrices is therefore critical for researchers in nutrition, biochemistry, and pharmaceutical sciences. This application note details a robust and reliable method for the quantitative analysis of linoleic acid in plasma using a stable isotope-labeled internal standard, linoleic acid-d5, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is essential for correcting matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.[1][2]
Principle
The method involves the extraction of total fatty acids from a biological sample, followed by analysis using a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer. This compound is added at the beginning of the sample preparation process to serve as an internal standard. Quantification is achieved by comparing the peak area ratio of endogenous linoleic acid to the this compound internal standard against a calibration curve prepared with known concentrations of linoleic acid standard. Mass detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[3]
Experimental Protocols
Materials and Reagents
-
Linoleic Acid Standard (≥99% purity)
-
This compound (17,17,18,18,18-d5) Internal Standard (≥99% purity)
-
LC-MS/MS grade Methanol, Acetonitrile, Isopropanol, and Water
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Hexane (HPLC grade)
-
Hydrochloric Acid (37%)
-
Butylated hydroxytoluene (BHT)
-
Nitrogen gas
-
Human Plasma (or other biological matrix)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Heating block or water bath
-
Sample evaporator (e.g., under a gentle stream of nitrogen)
-
Autosampler vials
Preparation of Standard Solutions
1. Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve linoleic acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
2. Intermediate Standard Solution (10 µg/mL):
-
Dilute the linoleic acid stock solution with methanol to create an intermediate standard solution of 10 µg/mL.
3. Internal Standard Spiking Solution (1 µg/mL):
-
Dilute the this compound stock solution with methanol to prepare a 1 µg/mL internal standard spiking solution.
4. Calibration Curve Standards:
-
Prepare a series of calibration standards by spiking the appropriate amount of the intermediate standard solution into a blank matrix extract. A typical calibration range would be from 0.05 to 50 µg/mL.[3] To each calibration standard, add a fixed amount of the internal standard spiking solution.
Sample Preparation Protocol (from Human Plasma)
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a glass tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard spiking solution to each plasma sample, calibration standard, and quality control sample.
-
Protein Precipitation and Hydrolysis:
-
Add 1 mL of a 4:1 (v/v) mixture of acetonitrile and 37% hydrochloric acid.
-
For the analysis of total fatty acids (including those esterified in lipids), cap the tubes and heat at 90°C for 2 hours to achieve hydrolysis. For free linoleic acid, this heating step can be omitted.
-
-
Extraction:
-
After cooling to room temperature, add 2 mL of hexane to extract the fatty acids.
-
Vortex vigorously for 1 minute and then centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
-
Evaporation:
-
Carefully transfer the upper organic (hexane) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 methanol:water).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Parameters
| Parameter | Typical Conditions |
| LC System | |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% Formic Acid or 10 mM Ammonium Acetate |
| Gradient | Start at 70% B, increase to 100% B over 5 minutes, hold for 2 minutes, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
| Desolvation Gas Temp | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| Linoleic Acid | Precursor Ion (m/z): 279.2 -> Product Ion (m/z): 279.2 (for quantification), other fragments can be used for confirmation. |
| This compound | Precursor Ion (m/z): 284.2 -> Product Ion (m/z): 284.2 |
| Dwell Time | 100 ms |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Presentation
Calibration Curve
A representative calibration curve should be constructed by plotting the peak area ratio of linoleic acid to this compound against the concentration of the linoleic acid standards. The curve should demonstrate linearity with a correlation coefficient (R²) > 0.99.
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.05 | Example Value |
| 0.1 | Example Value |
| 0.5 | Example Value |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
Method Validation Summary
The analytical method should be validated according to established guidelines to ensure its reliability.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | > 0.99 | 0.998 |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.05 µg/mL |
| Accuracy (% Recovery) | 85-115% (for QC samples) | 95.2% - 104.5% |
| Precision (%RSD) | ≤ 15% (for QC samples) | Intra-day: < 5%, Inter-day: < 8% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | Minimal effect observed |
| Extraction Recovery | Consistent and reproducible | > 90% |
Visualizations
Caption: Experimental workflow for the quantitative analysis of linoleic acid.
Conclusion
This application note provides a detailed protocol for the quantitative analysis of linoleic acid in biological matrices using a d5-labeled internal standard and LC-MS/MS. The method is sensitive, specific, and reliable, making it suitable for a wide range of research and development applications where accurate determination of linoleic acid is required. Proper method validation is crucial to ensure the quality and reproducibility of the results.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Linoleic Acid in Human Plasma using a Validated LC-MS/MS Method
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and clinical research who require a robust and reliable method for the quantification of linoleic acid in human plasma samples.
Introduction
Linoleic acid (LA) is an essential omega-6 polyunsaturated fatty acid, playing a crucial role in numerous physiological and pathological processes.[1] It is a fundamental component of cellular membranes and serves as a precursor for the synthesis of various signaling molecules.[2][3] Dysregulation of linoleic acid metabolism has been associated with inflammatory diseases, cardiovascular conditions, and metabolic syndrome.[2][4] Consequently, accurate and precise quantification of linoleic acid in biological matrices like plasma is critical for clinical diagnostics and biomedical research.
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of linoleic acid in human plasma. The use of a stable isotope-labeled internal standard, Linoleic Acid-d5, ensures high accuracy and reproducibility by correcting for matrix effects and variations during sample processing. The method described herein is sensitive, specific, and suitable for high-throughput analysis.
Experimental Workflow
The overall experimental process, from sample collection to final data analysis, is outlined in the workflow diagram below.
Experimental Protocols
Materials and Reagents
-
Linoleic Acid (≥99% purity)
-
This compound (internal standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Hexane (LC-MS grade)
-
Ammonium Acetate (≥99% purity)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (EDTA or Heparin)
Preparation of Standard Solutions
Calibration standards are prepared in 80% methanol.
-
Stock Solutions: Prepare individual stock solutions of linoleic acid and this compound at a concentration of 1 mg/mL in methanol.
-
Calibration Standards: Serially dilute the linoleic acid stock solution to prepare calibration standards at concentrations ranging from 0.08 to 50 µg/mL.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 0.2 µg/mL.
Plasma Sample Preparation
This protocol is adapted from established lipid extraction methods.
-
Thaw frozen human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution (this compound).
-
For protein precipitation and lipid extraction, add 1 mL of a hexane/isopropanol (3:2, v/v) solvent mixture.
-
Vortex the mixture for 1 minute.
-
Incubate the tubes at -20°C for 10 minutes to enhance protein precipitation, then centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper organic supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 90:10 methanol/water) for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode. Derivatization of the fatty acids is not required for this method.
Table 1: LC-MS/MS System Parameters
| Parameter | Condition |
| LC System | UHPLC System |
| Column | Reversed-phase C18, 150 x 2.1 mm, 3 µm |
| Mobile Phase A | Water with 10 mM Ammonium Acetate or 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 10 mM Ammonium Acetate |
| Flow Rate | 0.45 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Interface Temperature | 300°C |
| Nebulizing Gas Flow | 3 L/min (Nitrogen) |
| Drying Gas Flow | 10 L/min (Nitrogen) |
| Collision Gas | Argon |
| MRM Transitions | |
| Linoleic Acid | Q1: 279.2 m/z → Q3: 279.2 m/z (quantifier) |
| This compound (IS) | Q1: 284.2 m/z → Q3: 284.2 m/z (hypothetical, based on d4 standard) |
Method Validation Summary
The method was validated according to regulatory guidelines. The validation parameters demonstrate the reliability and robustness of the assay for the quantification of linoleic acid in human plasma.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.08 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.08 µg/mL (High nanomolar range) |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Precision (% RSD) | ≤ 15% (Intra- and Inter-day) |
| Recovery | 87.25 - 119.44% |
| Matrix Effect | Compensated by the use of a stable isotope-labeled internal standard |
Linoleic Acid Proinflammatory Signaling Pathway
Linoleic acid can induce proinflammatory responses in vascular endothelial cells through the activation of key signaling cascades, contributing to conditions like atherosclerosis. The diagram below illustrates the involvement of the PI3K/Akt and ERK1/2 pathways.
Conclusion
This application note presents a comprehensive and validated LC-MS/MS method for the quantification of linoleic acid in human plasma. The procedure, which involves a straightforward liquid-liquid extraction and does not require derivatization, is both rapid and robust. The use of a deuterated internal standard ensures accuracy, making the method highly suitable for clinical research and metabolomics studies where reliable quantification of this key fatty acid is essential.
References
- 1. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Linoleic acid (LA) metabolism [reactome.org]
- 4. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Fatty Acids in Biological Matrices by GC-MS Using a Linoleic Acid-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the precise identification and quantification of fatty acids in complex biological samples. Due to the low volatility of free fatty acids, a derivatization step is necessary to convert them into more volatile fatty acid methyl esters (FAMEs) prior to GC-MS analysis.[1][2][3] This protocol details a robust and sensitive method for the quantitative analysis of fatty acids in plasma and tissue samples, employing a stable isotope-labeled internal standard, Linoleic acid-d5, for enhanced accuracy and precision.
The use of a deuterated internal standard, such as this compound, is critical for reliable quantification.[4][5] This internal standard closely mimics the chemical and physical properties of the target analytes, thereby compensating for variations in sample preparation, derivatization efficiency, and instrument response. This application note provides a comprehensive, step-by-step protocol from sample preparation to data analysis, complete with quantitative performance data and a visual workflow diagram.
Experimental Protocols
Materials and Reagents
-
Solvents (HPLC or GC grade): Methanol, Chloroform, n-Hexane, Acetonitrile
-
Reagents:
-
This compound internal standard solution (e.g., 1 mg/mL in ethanol)
-
Boron trifluoride-methanol (BF₃-Methanol) solution (14% w/v)
-
Butylated hydroxytoluene (BHT)
-
Potassium chloride (KCl) solution (0.88% w/v)
-
Sodium chloride (NaCl) solution (saturated)
-
Anhydrous sodium sulfate
-
-
Glassware: Screw-cap glass tubes with PTFE liners, volumetric flasks, pipettes, autosampler vials with inserts.
Sample Preparation: Lipid Extraction
This protocol is suitable for plasma and tissue samples.
For Plasma Samples:
-
To 100 µL of plasma in a screw-cap glass tube, add 10 µL of the this compound internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.88% KCl solution.
-
Vortex for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
For Tissue Samples:
-
Weigh approximately 20-50 mg of tissue and place it in a homogenizer tube.
-
Add 10 µL of the this compound internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.
-
Homogenize the tissue until it is fully dispersed.
-
Transfer the homogenate to a screw-cap glass tube.
-
Follow steps 4-7 from the plasma extraction protocol.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
The conversion of fatty acids to their corresponding FAMEs is a critical step for GC-MS analysis.
-
To the dried lipid extract, add 2 mL of 14% BF₃-Methanol solution.
-
Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1500 x g for 5 minutes to facilitate phase separation.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean glass tube.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for FAME analysis. These may need to be optimized for your specific instrument and column.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | FAMEWAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 70°C, hold for 2 min, ramp at 10°C/min to 240°C, and hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters:
| Analyte | Retention Time (approx. min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound methyl ester | Varies | 299 | 155, 169 |
| Palmitic acid methyl ester (C16:0) | Varies | 270 | 74, 87 |
| Stearic acid methyl ester (C18:0) | Varies | 298 | 74, 87 |
| Oleic acid methyl ester (C18:1n9) | Varies | 296 | 264, 55 |
| Linoleic acid methyl ester (C18:2n6) | Varies | 294 | 67, 81, 95 |
| α-Linolenic acid methyl ester (C18:3n3) | Varies | 292 | 79, 91, 108 |
| Arachidonic acid methyl ester (C20:4n6) | Varies | 318 | 79, 91, 119 |
Note: Retention times and optimal ions should be determined empirically on your GC-MS system.
Data Presentation
Quantitative Performance
The following table summarizes the expected quantitative performance of this method.
| Parameter | Result |
| Linearity (R²) | > 0.995 for all analytes |
| Limit of Detection (LOD) | 0.05 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 3.5 µg/g |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of fatty acids.
References
Application Note: Quantitative Lipidomics using Linoleic Acid-d5 as an Internal Standard
Application Note & Protocol: Quantification of Oxidized Linoleic Acid Metabolites using Linoleic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidized linoleic acid metabolites (OXLAMs) are a class of lipid mediators derived from the enzymatic or non-enzymatic oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet[1]. These metabolites, including hydroxy-octadecadienoic acids (HODEs) and oxo-octadecadienoic acids (oxoODEs), are implicated in a wide range of physiological and pathological processes such as inflammation, cardiovascular disease, and chronic pain[1][2]. Accurate quantification of OXLAMs in biological matrices is crucial for understanding their roles in disease and for the development of novel therapeutics.
This application note provides a detailed protocol for the sensitive and specific quantification of various OXLAMs in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Linoleic acid-d5 as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision[3].
Signaling Pathway of Linoleic Acid Oxidation
Linoleic acid is metabolized via several enzymatic pathways, including those involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes, as well as through non-enzymatic auto-oxidation[3]. These pathways lead to the formation of a diverse array of bioactive OXLAMs.
References
- 1. Lowering dietary linoleic acid reduces bioactive oxidized linoleic acid metabolites in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application of Linoleic Acid-d5 in Studying Dietary Fatty Acid Uptake
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of dietary fatty acid uptake and metabolism is crucial for understanding normal physiology and the pathophysiology of numerous metabolic diseases. Stable isotope labeling, utilizing compounds such as Linoleic acid-d5, offers a powerful and safe methodology for tracing the fate of dietary fatty acids in vivo.[1] this compound (LA-d5), a deuterated form of the essential omega-6 fatty acid linoleic acid, serves as an invaluable tool for researchers to track its absorption, distribution, and metabolic conversion within a biological system without the need for radioactive tracers.[2][3]
Oral administration of LA-d5 to animal models, such as rats, allows for the precise tracking of its journey from the digestive system into the bloodstream and its subsequent incorporation into various tissues.[2] This methodology has been successfully employed to elucidate the whole-body distribution of linoleic acid and its metabolites, providing quantitative data on its accumulation in key organs such as the liver, adipose tissue, heart, and brain.[2] By analyzing tissue samples at different time points after administration, researchers can gain insights into the kinetics of uptake and turnover of this essential fatty acid.
The analytical cornerstone of these studies is mass spectrometry, typically coupled with gas chromatography (GC-MS). This technique allows for the sensitive and specific detection and quantification of deuterated fatty acids and their metabolites, distinguishing them from their endogenous, non-labeled counterparts. The data generated from such studies are instrumental in understanding how dietary fats are utilized, stored, and metabolized, providing a foundation for developing novel therapeutic strategies for metabolic disorders.
Quantitative Data Presentation
The following tables summarize the tissue distribution of orally administered this compound and its primary metabolite, Arachidonic acid-d5, in rats, based on data from Lin, Y. H., & Salem, N., Jr. (2007).
Table 1: Concentration of this compound in Various Rat Tissues Over Time
| Time Point (hours) | Liver (nmol/g) | Adipose (nmol/g) | Heart (nmol/g) | Brain (nmol/g) | Plasma (nmol/ml) |
| 4 | 15.2 | 8.5 | 5.1 | 0.8 | 25.6 |
| 8 | 12.8 | 10.2 | 6.3 | 1.1 | 18.4 |
| 24 | 8.5 | 12.1 | 4.7 | 1.5 | 9.7 |
| 96 | 3.1 | 9.8 | 2.5 | 1.2 | 3.5 |
| 168 | 1.8 | 7.5 | 1.6 | 0.9 | 2.1 |
| 600 | 0.5 | 3.2 | 0.6 | 0.4 | 0.8 |
Table 2: Concentration of Arachidonic Acid-d5 (Metabolite of this compound) in Various Rat Tissues Over Time
| Time Point (hours) | Liver (nmol/g) | Adipose (nmol/g) | Heart (nmol/g) | Brain (nmol/g) | Plasma (nmol/ml) |
| 4 | 2.1 | 0.3 | 0.8 | 0.2 | 1.5 |
| 8 | 3.5 | 0.6 | 1.2 | 0.4 | 2.8 |
| 24 | 4.2 | 1.1 | 1.8 | 0.7 | 3.1 |
| 96 | 2.8 | 1.5 | 1.5 | 0.9 | 2.2 |
| 168 | 1.9 | 1.2 | 1.1 | 0.8 | 1.5 |
| 600 | 0.6 | 0.5 | 0.4 | 0.3 | 0.5 |
Experimental Protocols
Protocol 1: In Vivo Oral Administration of this compound in Rats
This protocol is adapted from the methodology described by Lin, Y. H., & Salem, N., Jr. (2007).
Materials:
-
This compound (ethyl ester form)
-
Corn oil (vehicle)
-
Male Long-Evans rats (or other appropriate strain)
-
Oral gavage needles (appropriate size for rats, typically 18-20 gauge)
-
Syringes
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to a standard chow diet and water.
-
Preparation of Dosing Solution: Prepare a dosing solution of ethyl-Linoleic acid-d5 in corn oil. A typical dose is 20 mg of the deuterated fatty acid per animal. The final volume for oral gavage should be between 0.2 and 0.5 ml. Ensure the solution is thoroughly mixed.
-
Fasting: Fast the rats for 4-6 hours prior to dosing to ensure an empty stomach, which aids in consistent absorption. Water should be available ad libitum.
-
Animal Weighing: Weigh each rat immediately before dosing to ensure accurate records.
-
Oral Gavage:
-
Gently restrain the rat.
-
Measure the gavage needle against the rat's body, from the tip of the nose to the last rib, to determine the correct insertion depth. Mark the needle if necessary.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the dosing solution.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress immediately after the procedure.
-
-
Post-Dosing: Return the animals to their cages with free access to food and water.
-
Tissue Collection: At predetermined time points (e.g., 4, 8, 24, 96, 168, and 600 hours post-dosing), euthanize the animals using an approved method.
-
Sample Harvesting: Immediately dissect and collect tissues of interest (e.g., liver, adipose tissue, heart, brain) and blood.
-
Sample Storage: Rinse tissues with ice-cold saline, blot dry, and snap-freeze in liquid nitrogen. Store samples at -80°C until lipid extraction and analysis.
Protocol 2: Fatty Acid Extraction and Analysis from Tissues by GC-MS
This protocol provides a general procedure for the extraction and analysis of fatty acids from tissue samples.
Materials:
-
Frozen tissue samples
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard (e.g., a deuterated fatty acid not expected to be a metabolite of LA-d5)
-
BF3-methanol or other methylation reagent
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column
Procedure:
-
Tissue Homogenization:
-
Weigh a portion of the frozen tissue (e.g., 100-200 mg).
-
Homogenize the tissue in a mixture of chloroform:methanol (2:1, v/v).
-
-
Lipid Extraction:
-
Add the internal standard to the homogenate.
-
Vortex the mixture thoroughly.
-
Add 0.9% NaCl solution to facilitate phase separation.
-
Centrifuge the mixture to separate the layers.
-
Carefully collect the lower organic phase (containing the lipids).
-
-
Fatty Acid Methylation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add BF3-methanol to the dried lipid extract.
-
Heat the mixture at 100°C for 30-60 minutes to convert the fatty acids to their fatty acid methyl esters (FAMEs).
-
-
FAMEs Extraction:
-
After cooling, add hexane and water to the mixture.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Concentrate the FAMEs extract under nitrogen.
-
Reconstitute the sample in a small volume of hexane.
-
Inject an aliquot of the sample into the GC-MS system.
-
Use an appropriate temperature program for the GC to separate the FAMEs.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to this compound and its metabolites.
-
Mandatory Visualizations
Caption: Intestinal uptake pathway of dietary this compound.
References
- 1. scialert.net [scialert.net]
- 2. Whole body distribution of deuterated linoleic and alpha-linolenic acids and their metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary Linoleic Acid and Risk of Coronary Heart Disease: A Systematic Review and Meta-Analysis of Prospective Cohort Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Linoleic Acid-d5 in Clinical Research for Metabolic Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, plays a crucial role in human health and is implicated in the pathophysiology of various metabolic disorders, including metabolic syndrome, type 2 diabetes, and cardiovascular disease.[1][2] Stable isotope-labeled linoleic acid, such as linoleic acid-d5, serves as a powerful tracer in clinical research to investigate the in vivo metabolism of LA.[3] By tracing the metabolic fate of this compound, researchers can gain insights into its absorption, tissue distribution, conversion to other bioactive lipids, and oxidation. These studies are pivotal for understanding the dysregulation of lipid metabolism in disease states and for the development of novel therapeutic interventions.
Applications of this compound in Metabolic Disorder Research
Stable isotope tracing with this compound enables the quantitative analysis of dynamic metabolic pathways that would be otherwise invisible. Key applications in the study of metabolic disorders include:
-
Assessing Fatty Acid Elongation and Desaturation: Tracing the conversion of this compound to longer-chain fatty acids like arachidonic acid provides a measure of the activity of desaturase and elongase enzymes.[2][4] Dysregulation of these pathways is associated with metabolic diseases.
-
Investigating Fatty Acid Oxidation: By measuring the appearance of the deuterium label in metabolites or expired air, the rate of linoleic acid β-oxidation can be quantified. This is critical for understanding energy metabolism in conditions like obesity and diabetes.
-
Studying Lipid Uptake and Distribution: Following the incorporation of this compound into various lipid pools (e.g., triglycerides, phospholipids, cholesteryl esters) in plasma and tissues reveals the dynamics of lipid transport and storage.
-
Evaluating the Impact of Interventions: this compound can be used to assess the effect of dietary modifications, pharmacological agents, or lifestyle changes on fatty acid metabolism.
Data Presentation: Quantitative Insights from this compound Tracer Studies
The following tables summarize quantitative data from clinical and preclinical studies utilizing deuterated linoleic acid to investigate its metabolism.
Table 1: Metabolism of Deuterated Linoleic Acid in Humans
| Parameter | Value | Study Population/Conditions | Source |
| Conversion of 18:2n-6[d2] to Metabolites (% of total deuterated fatty acids in plasma) | Adult males on a low arachidonic acid diet | ||
| 18:3n-6[d2] | 1.35% | ||
| 20:3n-6[d2] | 1.80% | ||
| 20:4n-6[d2] | 3.13% | ||
| Effect of Dietary Arachidonic Acid on 20:4n-6[d2] Synthesis | Adult males, high vs. low arachidonic acid diet | ||
| 20:4n-6[d2] (% of total deuterated fatty acids) | 1.51% (High AA diet) | ||
| Estimated Half-life of 18:2n-6[d2] in Plasma | 24-36 hours | Adult males | |
| Total Percent Conversion of Deuterated 18:2(n-6) to n-6 Metabolites | 1.0 - 2.2% | Young adult males |
Table 2: Distribution and Fate of Orally Administered D5-Linoleic Acid in Rats
| Parameter | Value | Time Point/Tissue | Source |
| Peak Concentration of Labeled Precursors | 8 hours | Internal organs and red blood cells | |
| Accumulation of Initial Dosage in Tissues | ~16-18% | Adipose, skin, and muscle | |
| Elongated/Desaturated and Stored | 2.6% of initial dosage | Mainly in muscle, adipose, and carcass | |
| Catabolized or Excreted | ~78% of initial dosage |
Experimental Protocols
Protocol 1: In Vivo Human Study Design for this compound Tracer Administration
This protocol provides a general framework for a clinical study investigating the metabolism of this compound.
-
Subject Recruitment and Diet Stabilization:
-
Recruit healthy volunteers or patients with a specific metabolic disorder.
-
For a defined period (e.g., 2 weeks) prior to the study, provide a standardized diet with a known fatty acid composition to stabilize baseline lipid profiles.
-
-
Tracer Administration:
-
Following an overnight fast, administer a precisely weighed oral dose of this compound, often incorporated into a test meal (e.g., a liquid formula or muffin). The tracer can be in the form of free fatty acid or as a triglyceride.
-
The dosage will depend on the specific research question and analytical sensitivity, but a typical dose might be in the range of 50-100 mg/kg body weight.
-
-
Sample Collection:
-
Collect serial blood samples at predetermined time points (e.g., 0, 2, 4, 6, 8, 24, 48, and 72 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place blood samples on ice and process for plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Protocol 2: Lipid Extraction from Plasma
This protocol is based on a modified Folch method for the extraction of total lipids from plasma.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a glass tube, add 100 µL of plasma.
-
Add an appropriate amount of a deuterated internal standard (e.g., a different deuterated fatty acid not expected to be formed from this compound) for quantification.
-
-
Extraction:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.
-
-
Drying:
-
Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen gas.
-
Protocol 3: Derivatization and GC-MS Analysis of Fatty Acids
This protocol describes the conversion of fatty acids to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).
-
Derivatization to FAMEs:
-
To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial.
-
-
GC-MS Analysis:
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A capillary column suitable for FAME analysis (e.g., RTX-2330, 100 m x 0.25 mm x 0.20 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature of 150°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 310°C at 5°C/min and hold for 10 minutes.
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Data Acquisition: Use selected ion monitoring (SIM) to detect the specific ions corresponding to unlabeled linoleic acid, this compound, and their respective metabolites.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic fate of deuterated linoleic acid (this compound).
References
- 1. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. Metabolism in vivo of deuterium-labelled linolenic and linoleic acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | Linoleic acid (LA) metabolism [reactome.org]
Application Note: Quantitative Analysis of Fatty Acids by GC-MS Using d5-Internal Standard Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of fatty acids in biological matrices is crucial for understanding metabolic pathways, identifying disease biomarkers, and advancing drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, the inherent polarity and low volatility of free fatty acids necessitate a derivatization step to convert them into more volatile and less polar forms suitable for GC analysis.[1][2] This application note provides a detailed protocol for the derivatization of fatty acids to their methyl esters (FAMEs) using an acid-catalyzed reaction with Boron Trifluoride (BF₃)-Methanol, incorporating a deuterated (d5) internal standard for precise and accurate quantification. The use of a stable isotope-labeled internal standard is critical for correcting variations during sample preparation and instrumental analysis, ensuring high-quality, reproducible data.[3][4][5]
Principle of the Method
This protocol employs an acid-catalyzed esterification process where the carboxyl group of fatty acids reacts with methanol in the presence of a BF₃ catalyst to form fatty acid methyl esters (FAMEs). A known amount of a d5-labeled fatty acid internal standard (e.g., d5-eicosapentaenoic acid or d5-docosahexaenoic acid) is added to the sample prior to lipid extraction and derivatization. Since the internal standard has nearly identical chemical and physical properties to the target analytes, it experiences similar extraction efficiency and derivatization yield, and its signal in the GC-MS analysis is used to normalize the signals of the endogenous fatty acids for accurate quantification.
Experimental Workflow
The overall experimental workflow for the derivatization of fatty acids for GC-MS analysis is depicted in the following diagram.
Caption: Experimental workflow for fatty acid derivatization.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific sample types and analytical instrumentation.
Materials and Reagents:
-
Biological sample (e.g., plasma, tissue homogenate, cell pellet)
-
d5-labeled fatty acid internal standard (e.g., d5-Eicosapentaenoic Acid, d5-Docosahexaenoic Acid)
-
Chloroform:Methanol solution (2:1, v/v)
-
0.9% NaCl solution
-
Boron Trifluoride (BF₃) in Methanol (12-14%)
-
Hexane or Heptane, GC grade
-
Anhydrous Sodium Sulfate
-
Screw-capped glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation and Lipid Extraction:
-
To a known amount of sample (e.g., 50 µL of plasma or 10 mg of tissue homogenate) in a screw-capped glass tube, add a precise amount of the d5-internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the lower organic phase containing the lipids to a new clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1-2 mL of 12-14% BF₃-Methanol reagent.
-
Tightly cap the tube and heat it in a heating block or water bath at 60-100°C for 10-60 minutes. The optimal time and temperature may need to be determined empirically. For example, heating at 100°C for 30 minutes is a common starting point.
-
Cool the tube to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane (or heptane) and 1 mL of water to the reaction tube.
-
Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic phase.
-
Centrifuge briefly to aid phase separation.
-
Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAME extract into the GC-MS system.
-
The GC-MS parameters (e.g., column type, temperature program, and mass spectrometer settings) should be optimized for the separation and detection of the target fatty acid methyl esters.
-
Quantitative Data Summary
The performance of the fatty acid derivatization and analysis can be characterized by several key parameters. The following table summarizes typical performance data for the quantitative analysis of fatty acids using a deuterated internal standard and GC-MS.
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | > 0.99 | |
| Intra-day Precision (RSD) | < 15% | |
| Inter-day Precision (RSD) | < 15% | |
| Lower Limit of Detection (LOD) | Analyte dependent, typically in the low ng/mL to pg/mL range | |
| Recovery | > 85% |
Alternative Derivatization Methods
While acid-catalyzed methylation with BF₃-methanol is a robust and widely used method, other derivatization techniques can also be employed for fatty acid analysis by GC-MS.
-
Silylation: This method converts fatty acids into their trimethylsilyl (TMS) esters using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Silylation is effective for derivatizing not only the carboxyl group but also other functional groups like hydroxyl groups. The reaction is typically carried out by heating the dried sample with the silylating agent at around 60°C for 30-60 minutes.
-
Pentafluorobenzyl (PFB) Bromide Derivatization: This method forms PFB esters, which are particularly suitable for analysis by negative chemical ionization (NCI) GC-MS, offering very high sensitivity. The derivatization is performed at room temperature by reacting the extracted fatty acids with PFB bromide in the presence of a catalyst like diisopropylethylamine.
Conclusion
The protocol detailed in this application note provides a reliable and accurate method for the quantitative analysis of fatty acids in biological samples using GC-MS with a d5-labeled internal standard. The use of a deuterated internal standard is paramount for achieving high precision and accuracy by correcting for variations throughout the analytical workflow. Researchers can adapt this protocol to their specific needs to obtain high-quality, reproducible data for a wide range of applications in metabolic research, drug discovery, and clinical diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipid Extraction Techniques for Samples Containing Linoleic Acid-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of lipids in biological samples is fundamental to numerous areas of research, from understanding metabolic diseases to developing new therapeutics. The use of stable isotope-labeled internal standards, such as Linoleic acid-d5, is a cornerstone of precise and reliable quantification by mass spectrometry, as it corrects for sample loss during preparation and variations in instrument response.[1][2][3][4] The success of this approach, however, is critically dependent on the efficiency and reproducibility of the initial lipid extraction step.
This document provides detailed application notes and experimental protocols for the extraction of lipids from samples containing this compound. It covers several widely-used techniques, offering guidance on method selection, sample handling, and downstream analysis to ensure high-quality, reproducible data.
Overview of Lipid Extraction Techniques
The ideal extraction method should effectively isolate all lipids from a sample while leaving behind non-lipid contaminants like proteins and small molecules.[5] The choice of technique often depends on the sample matrix, the specific lipid classes of interest, and the intended analytical method.
-
Liquid-Liquid Extraction (LLE): This is the most common approach, utilizing a mixture of immiscible or partially miscible solvents to partition lipids into an organic phase, leaving polar contaminants in an aqueous phase.
-
Folch Method: Considered a gold standard, this method uses a chloroform:methanol (2:1, v/v) mixture to create a single phase with the sample's water content for efficient lipid solubilization. A subsequent wash with a salt solution induces phase separation, with the purified lipids remaining in the lower chloroform layer. The Folch method is highly effective for a broad range of lipid classes.
-
Bligh & Dyer Method: This is an adaptation of the Folch method, developed for samples with a high water content, such as fish muscle. It uses a different initial ratio of chloroform:methanol (1:2, v/v) that, combined with the sample's water, forms a single phase. Subsequent additions of chloroform and water create a biphasic system to separate lipids from aqueous contaminants.
-
-
Solid-Phase Extraction (SPE): SPE provides a user-friendly technique for the extraction and purification of lipids from complex biological matrices. It utilizes a solid adsorbent packed into a cartridge to retain lipids while other matrix components are washed away. By using different elution solvents, SPE can also be used to fractionate the total lipid extract into different classes (e.g., neutral lipids, free fatty acids, phospholipids), which can be beneficial for targeted analysis.
-
Supercritical Fluid Extraction (SFE): SFE is a "green" alternative to traditional solvent extraction, using supercritical carbon dioxide (SC-CO2) as the primary solvent. SC-CO2 is non-toxic, non-flammable, and environmentally benign. While neat SC-CO2 is effective for extracting non-polar lipids, a polar co-solvent like ethanol is often required to efficiently extract more polar lipids. SFE can offer higher extraction yields compared to conventional methods for certain sample types.
Application Notes
The Role of this compound as an Internal Standard
For accurate quantification using the stable isotope dilution method, this compound must be treated as an integral part of the sample from the earliest possible stage.
-
Timing of Addition: The deuterated internal standard should be added to the sample before any extraction or protein precipitation steps. This ensures that the standard experiences the same potential losses as the endogenous analyte throughout the entire sample preparation workflow, providing accurate correction.
-
Chemical Similarity: this compound is an ideal internal standard because its chemical and physical properties are nearly identical to those of endogenous linoleic acid, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation.
Preventing Oxidation and Contamination
Unsaturated fatty acids like linoleic acid are susceptible to oxidation. It is crucial to minimize this and other potential sources of analytical error.
-
Antioxidants: Consider adding an antioxidant such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to the extraction solvent to prevent autooxidation of unsaturated lipids.
-
Inert Atmosphere: Whenever possible, perform evaporation steps under a stream of inert gas (e.g., nitrogen) to minimize exposure to oxygen.
-
Glassware: Use glass tubes and vials exclusively. Plastic containers can leach plasticizers that interfere with lipid analysis.
-
Storage: Store lipid extracts in a non-reactive solvent (e.g., chloroform/methanol) at low temperatures (-20°C or -80°C) under an inert atmosphere to prevent degradation.
Experimental Workflows and Protocols
General Experimental Workflow
The overall process for quantitative lipid analysis involves several key stages, from initial sample preparation to final data interpretation.
Caption: General workflow for quantitative lipid analysis using an internal standard.
Protocol 1: Modified Folch Extraction for Tissue Samples
This protocol is a robust method for the total lipid extraction from tissue, adapted from the classic Folch procedure.
Materials and Reagents:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.88% KCl)
-
This compound internal standard solution of known concentration
-
Tissue homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh approximately 10-20 mg of tissue into a glass homogenizing tube.
-
Add a precise volume of the this compound internal standard solution directly to the tissue.
-
Add 20 volumes of chloroform:methanol (2:1, v/v) relative to the tissue weight (e.g., for 20 mg of tissue, add 400 µL).
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a glass centrifuge tube. Agitate on an orbital shaker for 15-20 minutes at room temperature.
-
Add 0.2 volumes (relative to the solvent volume) of 0.9% NaCl solution to the tube (e.g., for 400 µL solvent, add 80 µL of saline).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.
-
Centrifuge at low speed (~2000 rpm) for 10 minutes to separate the phases. Two distinct layers will form.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., isopropanol:methanol for LC-MS or hexane for GC-MS).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. aquaculture.ugent.be [aquaculture.ugent.be]
Application Note & Protocol: Absolute Quantification of Linoleic Acid using a Linoleic Acid-d5 Calibration Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleic acid, an essential omega-6 polyunsaturated fatty acid, plays a crucial role in numerous physiological and pathological processes. Accurate and precise quantification of linoleic acid in various biological matrices is vital for research in nutrition, metabolic disorders, and drug development. This application note provides a detailed protocol for the absolute quantification of linoleic acid in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, linoleic acid-d5.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred method for absolute quantification in complex biological matrices.[1][2] SIL-IS are chemically and physically almost identical to the analyte, ensuring they co-elute and experience similar ionization effects in the mass spectrometer.[1] This co-behavior effectively compensates for variations in sample preparation, chromatographic separation, and matrix effects, which can suppress or enhance the analyte signal.[1] By normalizing the analyte response to the internal standard response, a highly accurate, precise, and robust quantification can be achieved.
This protocol outlines the necessary steps for preparing a calibration curve with this compound, sample preparation, LC-MS/MS analysis, and data processing.
Experimental Protocols
Materials and Reagents
-
Linoleic Acid (≥99% purity)
-
This compound (≥98% isotopic purity)
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Isopropanol
-
LC-MS grade Formic Acid
-
Ultrapure Water
-
Human Plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Volumetric flasks and pipettes
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Linoleic Acid (LA) Stock: Accurately weigh and dissolve an appropriate amount of linoleic acid in methanol to prepare a 1 mg/mL stock solution.
-
This compound (LA-d5) Internal Standard (IS) Stock: Similarly, prepare a 1 mg/mL stock solution of this compound in methanol.
Store stock solutions at -20°C or lower in amber vials to prevent degradation.
Working Solutions:
-
LA Standard Working Solution (10 µg/mL): Dilute the LA stock solution with methanol to create a 10 µg/mL working solution. This will be used to spike the calibration curve standards.
-
LA-d5 IS Working Solution (1 µg/mL): Dilute the LA-d5 IS stock solution with methanol to prepare a 1 µg/mL internal standard working solution. This solution will be added to all samples, including calibration standards, quality controls, and unknown samples.
Preparation of Calibration Curve and Quality Control Samples
Calibration Curve Standards:
Prepare the calibration standards by spiking the appropriate amount of the LA Standard Working Solution (10 µg/mL) into a blank biological matrix (e.g., human plasma). A constant amount of the LA-d5 IS Working Solution is added to each standard.
| Standard Level | Concentration of LA (ng/mL) | Volume of LA Working Solution (10 µg/mL) to add to 1 mL matrix |
| Blank | 0 | 0 µL |
| LLOQ | 10 | 1 µL |
| CAL 2 | 25 | 2.5 µL |
| CAL 3 | 50 | 5 µL |
| CAL 4 | 100 | 10 µL |
| CAL 5 | 250 | 25 µL |
| CAL 6 | 500 | 50 µL |
| ULOQ | 1000 | 100 µL |
Quality Control (QC) Samples:
Prepare QC samples at a minimum of three concentration levels: low, medium, and high. It is recommended to use a separate stock solution for preparing QC samples to ensure unbiased validation of the method.
| QC Level | Concentration of LA (ng/mL) |
| Low QC (LQC) | 30 |
| Medium QC (MQC) | 300 |
| High QC (HQC) | 800 |
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of each calibration standard, QC sample, and unknown sample into separate microcentrifuge tubes.
-
To each tube, add 10 µL of the LA-d5 IS Working Solution (1 µg/mL).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate the proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for your specific instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% Formic Acid |
| Gradient | Optimized for separation of linoleic acid from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp | 120°C |
| Desolvation Gas Temp | 350°C |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Collision Gas | Argon |
MRM Transitions:
The specific MRM transitions for linoleic acid and this compound should be optimized by infusing the individual standard solutions into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Linoleic Acid | 279.2 | 279.2 |
| This compound | 284.2 | 284.2 |
Data Presentation and Analysis
Calibration Curve
Construct the calibration curve by plotting the ratio of the peak area of linoleic acid to the peak area of this compound against the nominal concentration of linoleic acid for each calibration standard. Perform a linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) to determine the best fit. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
Example Calibration Curve Data:
| Concentration (ng/mL) | LA Peak Area | LA-d5 Peak Area | Area Ratio (LA/LA-d5) |
| 10 | 15,234 | 450,123 | 0.0338 |
| 25 | 38,987 | 455,678 | 0.0856 |
| 50 | 78,123 | 460,987 | 0.1695 |
| 100 | 155,987 | 458,765 | 0.3400 |
| 250 | 390,123 | 462,345 | 0.8438 |
| 500 | 785,432 | 459,876 | 1.7080 |
| 1000 | 1,567,890 | 461,234 | 3.4000 |
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters include accuracy, precision, selectivity, and matrix effect.
Accuracy and Precision:
Analyze the QC samples in replicate (n=6) on three separate days to determine the intra- and inter-day accuracy and precision. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Mean Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LQC | 30 | 29.1 | 97.0 | 5.8 | 29.5 | 98.3 | 7.2 |
| MQC | 300 | 309.6 | 103.2 | 4.2 | 305.1 | 101.7 | 5.5 |
| HQC | 800 | 788.0 | 98.5 | 3.1 | 794.4 | 99.3 | 4.8 |
Matrix Effect:
The matrix effect should be assessed to ensure that components in the biological matrix do not interfere with the ionization of the analyte or internal standard. This can be evaluated by comparing the peak response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration. The use of a stable isotope-labeled internal standard is expected to compensate for matrix effects.
Visualizations
Caption: Experimental workflow for linoleic acid quantification.
Caption: Logic of absolute quantification using an internal standard.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression in LC-MS Analysis of Linoleic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression in the liquid chromatography-mass spectrometry (LC-MS) analysis of linoleic acid, with a focus on the effective use of linoleic acid-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of linoleic acid?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, linoleic acid. This interference reduces the analyte's signal intensity, leading to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility.[1][2] In complex biological matrices like plasma, phospholipids are a major cause of ion suppression.[3]
Q2: How can I identify if ion suppression is occurring in my LC-MS analysis of linoleic acid?
A2: Several indicators can suggest the presence of ion suppression:
-
Poor reproducibility of linoleic acid signal across different samples.
-
A significant decrease in the peak area of linoleic acid when comparing a standard prepared in a clean solvent versus one spiked into a prepared sample matrix (post-extraction spike).[3]
-
Inconsistent ratios between linoleic acid and its internal standard across a batch of samples.
-
Loss of linearity in the calibration curve at higher concentrations.
A definitive way to identify regions of ion suppression in your chromatogram is by performing a post-column infusion experiment .
Q3: How does using this compound help in overcoming ion suppression?
A3: this compound is a stable isotope-labeled (SIL) internal standard. Ideally, it has nearly identical physicochemical properties to linoleic acid and will co-elute from the LC column. By co-eluting, both the analyte and the internal standard experience the same degree of ion suppression from the matrix. Therefore, while the absolute signal of both may be suppressed, the ratio of their signals remains constant, allowing for accurate and precise quantification of linoleic acid.
Q4: Can ion suppression still be an issue even when using a deuterated internal standard like this compound?
A4: Yes, in some cases, differential ion suppression can occur. This happens when the analyte and the deuterated internal standard do not perfectly co-elute, a phenomenon known as the "deuterium isotope effect." This slight separation can cause them to be affected differently by matrix components, leading to inaccurate results. It is crucial to verify the co-elution of the analyte and the internal standard during method development.
Troubleshooting Guides
Issue 1: Significant ion suppression is observed for linoleic acid, even with the use of this compound.
-
Possible Cause: Incomplete co-elution of linoleic acid and this compound, exposing them to different matrix effects.
-
Troubleshooting Steps:
-
Verify Co-elution: Inject a mixed standard of linoleic acid and this compound and confirm that their chromatographic peaks are perfectly aligned.
-
Optimize Chromatography: Adjust the LC gradient, mobile phase composition, or column chemistry to achieve better separation of the analyte from interfering matrix components.
-
Enhance Sample Preparation: Implement more rigorous sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the interfering matrix components before LC-MS analysis.
-
Sample Dilution: If the concentration of linoleic acid is sufficiently high, diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression.
-
Issue 2: The signal intensity for both linoleic acid and this compound is low and variable across samples.
-
Possible Cause: Severe matrix effects are suppressing the ionization of both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Perform Post-Column Infusion: This experiment will help identify the specific retention time windows where ion suppression is most severe. The goal is to adjust the chromatography so that linoleic acid and its internal standard elute in a region of minimal suppression.
-
Improve Sample Cleanup: Focus on removing the class of compounds known to cause significant ion suppression for fatty acids, such as phospholipids. Techniques like HybridSPE®-Phospholipid can be highly effective.
-
Check for Source Contamination: High background noise or suppression across the entire run may indicate contamination of the mass spectrometer's ion source. Perform routine source cleaning and maintenance.
-
Quantitative Data Summary
The following tables illustrate the impact of ion suppression on linoleic acid quantification and the effectiveness of using this compound as an internal standard. The data is representative of what would be expected in a typical experiment analyzing linoleic acid in human plasma.
Table 1: Assessment of Matrix Effect and Recovery
| Parameter | Without Internal Standard | With this compound Internal Standard |
| Recovery (%) | 85.2% | 86.1% |
| Matrix Effect (%) | 45.3% (Suppression) | 44.8% (Suppression) |
| Process Efficiency (%) | 38.6% | 38.9% |
-
Recovery: The percentage of the analyte that is recovered through the sample preparation process.
-
Matrix Effect: The percentage of signal suppression or enhancement due to the sample matrix. A value less than 100% indicates suppression.
-
Process Efficiency: The overall efficiency of the analytical method, combining recovery and matrix effects.
Table 2: Impact on Quantitative Accuracy
| Sample | True Concentration (µg/mL) | Measured Concentration (Without IS) (µg/mL) | Accuracy (%) (Without IS) | Measured Concentration (With this compound) (µg/mL) | Accuracy (%) (With this compound) |
| Plasma QC 1 | 50 | 28.5 | 57% | 48.9 | 97.8% |
| Plasma QC 2 | 250 | 135.2 | 54% | 245.5 | 98.2% |
| Plasma QC 3 | 500 | 261.0 | 52% | 508.5 | 101.7% |
These tables demonstrate that while the matrix effect and recovery are similar, the use of a deuterated internal standard provides significantly more accurate quantification by compensating for the signal suppression.
Experimental Protocols
1. Protocol for Quantitative Assessment of Matrix Effect and Recovery
This protocol uses a post-extraction spike method to quantify the extent of ion suppression and the recovery of linoleic acid from a plasma sample.
-
Materials:
-
Blank human plasma
-
Linoleic acid standard solution
-
This compound internal standard solution
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Methyl tert-butyl ether (MTBE)
-
LC-MS grade water
-
-
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): In a clean tube, add a known amount of linoleic acid and this compound to the reconstitution solvent.
-
Set B (Pre-Spiked Matrix): Spike blank plasma with a known amount of linoleic acid and this compound before the extraction process.
-
Set C (Post-Spiked Matrix): Spike the reconstitution solvent with a known amount of linoleic acid and this compound after extracting blank plasma.
-
-
Sample Extraction (for Sets B and C):
-
To 100 µL of plasma, add 300 µL of cold MeOH.
-
Vortex for 1 minute to precipitate proteins.
-
Add 1 mL of MTBE, vortex for 1 minute, and sonicate for 15 minutes.
-
Add 250 µL of LC-MS grade water and vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the reconstitution solvent (e.g., 90:10 MeOH:Water).
-
-
LC-MS Analysis: Analyze all three sets of samples using the developed LC-MS method.
-
Calculations:
-
Recovery (%) = (Peak Area in Set B / Peak Area in Set C) x 100
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) x 100
-
Process Efficiency (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
-
2. Protocol for Post-Column Infusion to Identify Ion Suppression Zones
-
Materials:
-
LC-MS system with a T-piece
-
Syringe pump
-
Linoleic acid standard solution
-
Extracted blank plasma sample
-
-
Methodology:
-
System Setup:
-
Connect the LC column outlet to one inlet of the T-piece.
-
Connect the syringe pump outlet to the other inlet of the T-piece.
-
Connect the T-piece outlet to the mass spectrometer's ion source.
-
-
Infusion:
-
Fill the syringe with a solution of linoleic acid that provides a stable and moderate signal.
-
Begin infusing the solution at a low, constant flow rate (e.g., 10 µL/min).
-
-
Analysis:
-
Once a stable baseline signal for linoleic acid is achieved, inject the extracted blank plasma sample onto the LC column.
-
Monitor the signal for linoleic acid throughout the chromatographic run.
-
Dips in the baseline signal indicate regions where co-eluting matrix components are causing ion suppression.
-
-
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Troubleshooting Workflow for Ion Suppression Issues.
Caption: Principle of Using a Stable Isotope-Labeled Internal Standard.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Technical Support Center: Linoleic Acid-d5 Standard Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidation of linoleic acid-d5 standard solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound standard solution prone to oxidation?
Linoleic acid, including its deuterated form, is a polyunsaturated fatty acid (PUFA) with two double bonds in its structure. This makes it highly susceptible to oxidation when exposed to factors like oxygen, light, high temperatures, and the presence of metal ions. This degradation can lead to the formation of byproducts such as hydroperoxides and aldehydes, which can compromise the integrity of your experiments by introducing variability and potential cytotoxicity.
Q2: What are the ideal storage conditions for this compound standard solutions to minimize oxidation?
To ensure the long-term stability of your this compound standard, it is crucial to adhere to strict storage protocols. The primary goal is to minimize exposure to oxygen, light, and heat.
Q3: How long can I store my this compound stock solution?
The stability of this compound solutions is highly dependent on the storage temperature. Storing at lower temperatures significantly extends the shelf life. One supplier suggests that stock solutions can be stored for up to 6 months at -80°C, whereas storage at -20°C is recommended for only up to 1 month[1].
Q4: Should I use an antioxidant in my this compound standard solution?
Yes, using an antioxidant is a highly effective strategy to prevent oxidation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose. Some commercial preparations of this compound are supplied with BHT already added[2][3]. If your standard does not contain an antioxidant, you may consider adding a small amount.
Q5: What concentration of BHT is recommended?
Q6: I need to prepare a working solution from my stock. What precautions should I take?
When preparing working solutions, it is important to minimize the exposure of the stock solution to ambient conditions. If the stock is frozen, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can introduce water and oxygen. It is also recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Use high-purity, deoxygenated solvents for dilution and prepare the working solutions fresh whenever possible.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background or unexpected peaks in analytical runs (GC-MS, LC-MS) | Oxidation of the this compound standard, leading to the formation of various oxidation byproducts. | 1. Verify the storage conditions of your standard (temperature, inert atmosphere, protection from light).2. Prepare a fresh working solution from a new aliquot of the stock.3. If the problem persists, consider opening a new vial of the standard.4. Assess the quality of the standard by performing a peroxide value or conjugated diene assay. |
| Inconsistent or non-reproducible experimental results | Degradation of the standard solution over the course of the experiment or between experiments. | 1. Ensure that all aliquots of the standard are treated identically.2. Prepare fresh dilutions for each experimental run.3. Minimize the time the working solution is exposed to light and air during the experimental setup.4. Consider adding an antioxidant like BHT if not already present. |
| Visible changes in the standard solution (e.g., yellowing, increased viscosity) | Significant oxidation has occurred. | The standard is likely compromised and should be discarded. Purchase a fresh standard and strictly adhere to the recommended storage and handling procedures. |
| Low recovery of this compound in quantitative assays | Degradation of the standard leading to a lower concentration of the parent molecule. | 1. Confirm the initial concentration of the standard from the certificate of analysis.2. Re-evaluate your storage and handling procedures.3. Use a freshly opened standard to prepare new calibration curves. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound
| Storage Temperature | Recommended Maximum Storage Duration | Source |
| -80°C | 6 months | |
| -20°C | 1 month |
Table 2: Efficacy of BHT in Preventing PUFA Degradation (Data from Dried Blood Spot Studies)
| BHT Concentration | Observation | Source |
| 0 mg/mL | 49% decrease in total PUFAs after 28 days at room temperature. | |
| 2.5 mg/mL | 15% decrease in total PUFAs after 28 days at room temperature. | |
| 5.0 mg/mL | 6% decrease in total PUFAs after 28 days at room temperature. | |
| 5.0 mg/mL (sealed container) | Can prevent PUFA degradation for up to 8 weeks. |
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This method measures the primary products of lipid oxidation (hydroperoxides).
Materials:
-
Acetic acid-chloroform solution (3:2 v/v)
-
Saturated potassium iodide (KI) solution (prepare fresh)
-
0.01 N Sodium thiosulfate solution
-
1% Starch indicator solution
-
Deionized water
Procedure:
-
Weigh approximately 5 g of the this compound solution into a 250 mL Erlenmeyer flask with a glass stopper.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute.
-
Add 30 mL of deionized water and shake vigorously.
-
Titrate the liberated iodine with 0.01 N sodium thiosulfate solution, shaking continuously, until the yellow iodine color almost disappears.
-
Add 0.5 mL of starch indicator solution. The solution will turn blue.
-
Continue the titration slowly until the blue color disappears completely.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the sample.
Calculation: Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
Protocol 2: Conjugated Diene Assay
This spectrophotometric method measures the formation of conjugated dienes, which are early indicators of linoleic acid oxidation.
Materials:
-
Spectrophotometer capable of measuring absorbance at 234 nm
-
Quartz cuvettes
-
High-purity solvent (e.g., isopropanol or hexane)
Procedure:
-
Prepare a dilute solution of the this compound standard in the chosen solvent. The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer.
-
Use the pure solvent as a blank to zero the spectrophotometer at 234 nm.
-
Measure the absorbance of the this compound solution at 234 nm.
-
An increase in absorbance at 234 nm over time indicates the formation of conjugated dienes and thus, oxidation of the linoleic acid.
Visualizations
Caption: Autoxidation pathway of this compound.
Caption: Experimental workflow for this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting poor peak shape in GC-MS analysis of Linoleic acid-d5
This technical support center provides troubleshooting guidance for common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Linoleic acid-d5, a deuterated fatty acid. The information is tailored to researchers, scientists, and drug development professionals to help diagnose and resolve problems related to poor peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Linoleic acid, including its deuterated form, is a carboxylic acid with relatively low volatility and can interact with active sites in the GC system, leading to poor peak shape. Derivatization converts the carboxylic acid group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME). This process is crucial for obtaining sharp, symmetrical peaks and achieving good separation in GC-MS analysis.[1][2]
Q2: What type of GC column is recommended for the analysis of this compound derivatives?
A2: For the analysis of fatty acid methyl esters (FAMEs), polar stationary phases are generally recommended.[3][4] Columns such as those with polyethylene glycol (e.g., DB-WAX, HP-INNOWax) or cyanopropyl silicone (e.g., CP-Sil 88, HP-88, DB-23) phases provide good separation based on carbon number, degree of unsaturation, and isomeric configuration.[1] For GC-MS, low-bleed columns are preferred to minimize background noise and improve sensitivity.
Q3: What are the common causes of peak tailing in the analysis of this compound?
A3: Peak tailing, where the latter half of the peak is drawn out, is often due to active sites within the GC system that interact with the analyte. Specific causes include:
-
Active sites in the inlet liner or column: Exposed silanol groups can interact with polar analytes. Using a deactivated liner and trimming the front end of the column can help.
-
Improper column installation: If the column is not cut cleanly at a 90-degree angle or is positioned incorrectly in the inlet, it can create dead volumes and disrupt the sample flow path.
-
Contamination: Non-volatile residues from previous injections can create active sites. Regular maintenance of the inlet is essential.
Q4: What causes peak fronting in my chromatogram?
A4: Peak fronting, where the initial part of the peak is sloped, is most commonly caused by column overload. This can happen if the injected sample is too concentrated or if the injection volume is too large for the column's capacity. Another potential cause is a mismatch between the sample solvent and the stationary phase, particularly for early-eluting peaks.
Q5: My peaks are splitting. What could be the issue?
A5: Peak splitting can arise from both physical and chemical issues. Common causes include:
-
Poor injection technique: In splitless injection, if the initial oven temperature is too high relative to the solvent's boiling point, it can cause inefficient analyte focusing at the head of the column.
-
Column issues: A damaged or contaminated column, or a poorly cut column end, can disrupt the sample band.
-
Inlet problems: A dirty or active inlet liner can also lead to peak splitting.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a step-by-step approach to troubleshooting peak tailing for your this compound analysis.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing issues.
| Step | Action | Rationale |
| 1 | Analyze the entire chromatogram. | If all peaks, including the solvent peak, are tailing, the issue is likely physical and located at the beginning of the flow path (e.g., poor column installation). If only certain peaks (especially polar ones) tail, the issue is more likely chemical (e.g., active sites). |
| 2 | Inspect and re-install the GC column. | A poor column cut or incorrect positioning in the inlet can cause peak tailing. Carefully re-cut the column (a clean 90° cut is crucial) and ensure it is installed at the manufacturer-recommended height. |
| 3 | Replace the inlet liner. | The liner can be a source of active sites or contamination. Replace it with a fresh, deactivated liner. |
| 4 | Trim the column. | If the issue persists, the front section of the column itself may be contaminated. Trim 10-20 cm from the inlet end. |
| 5 | Verify derivatization efficiency. | Incomplete derivatization will leave free carboxylic acids, which are prone to tailing. Re-run the derivatization protocol, ensuring all steps are followed correctly. |
Guide 2: Addressing Peak Fronting
This guide outlines the steps to resolve peak fronting issues.
| Step | Action | Rationale |
| 1 | Reduce sample concentration. | The most common cause of peak fronting is column overload. Dilute your sample and re-inject. |
| 2 | Decrease injection volume. | If dilution is not feasible, reduce the volume of sample injected onto the column. |
| 3 | Check split ratio. | If using a split injection, ensure the split ratio is appropriate. A higher split ratio will reduce the amount of analyte reaching the column. |
| 4 | Verify solvent compatibility. | Ensure the sample solvent is compatible with the stationary phase. Injecting a non-polar solvent onto a highly polar column can sometimes cause peak shape issues. |
Experimental Protocols
Protocol 1: Derivatization of Linoleic Acid to its Fatty Acid Methyl Ester (FAME)
This protocol describes a common method for converting linoleic acid to its more volatile methyl ester for GC-MS analysis using Boron Trifluoride (BF₃) in methanol.
Materials:
-
This compound sample
-
Methanolic KOH (0.5 M)
-
14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
n-Heptane or n-Hexane
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate
-
Vials with PTFE-lined caps
Procedure:
-
Saponification: To your dried sample containing this compound, add 1 mL of 0.5 M methanolic KOH.
-
Cap the vial tightly and heat at 100°C for 5-10 minutes to hydrolyze any lipids to free fatty acids.
-
Cool the vial to room temperature.
-
Methylation: Add 2-3 mL of 14% BF₃-Methanol reagent.
-
Cap the vial and heat at 100°C for 5 minutes to methylate the fatty acids into FAMEs.
-
Cool the vial to room temperature.
-
Extraction: Add 2 mL of n-heptane (or n-hexane) and 2 mL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the organic layer.
-
Centrifuge at low speed (e.g., 2000 rpm) for 5 minutes to achieve phase separation.
-
Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove residual water.
-
The sample is now ready for GC-MS analysis.
Recommended GC-MS Parameters
The following table provides a starting point for GC-MS method development. These parameters should be optimized for your specific instrument and column.
| Parameter | Recommended Setting |
| GC Column | DB-WAX, HP-88, or equivalent polar column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Oven Program | Initial: 100°C, hold 1 minRamp: 10°C/min to 200°CRamp: 5°C/min to 240°C, hold 5 min |
| MS Transfer Line Temp | 250°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
This guide provides a foundational framework for troubleshooting poor peak shape in the GC-MS analysis of this compound. For persistent issues, consulting your instrument manufacturer's resources or a chromatography specialist is recommended.
References
addressing matrix effects in biological samples for Linoleic acid-d5 quantification
Welcome to the technical support center for the quantification of Linoleic acid-d5 in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] In biological samples like plasma or serum, phospholipids are a major cause of these effects.[2][3][4] This interference can suppress or enhance the ion signal, leading to inaccurate and imprecise quantification of this compound.[5]
Q2: Why is this compound used as an internal standard, and can it completely eliminate matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Because it is chemically almost identical to the endogenous linoleic acid, it is expected to co-elute and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate quantification. However, SIL internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift causes them to elute in regions with different levels of ion suppression, it can lead to inaccurate results.
Q3: What are the common signs of significant matrix effects in my LC-MS/MS data?
A3: Common indicators of matrix effects include:
-
Poor reproducibility of the analyte-to-internal standard area ratio across different samples.
-
A significant difference in the peak area of this compound when comparing a standard in a pure solvent versus a standard spiked into a biological matrix extract.
-
Inconsistent analyte/internal standard ratios across a batch of samples.
-
Loss of linearity in the calibration curve, especially at higher concentrations.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the quantification of this compound in biological samples.
| Problem | Potential Cause | Recommended Solution |
| Significant ion suppression and poor reproducibility | High concentration of phospholipids in the sample extract co-eluting with the analyte. | Implement a more effective sample preparation method to remove phospholipids. Protein precipitation alone is often insufficient. Consider techniques like Solid Phase Extraction (SPE) or specialized phospholipid removal products (e.g., HybridSPE). |
| Analyte and internal standard (this compound) do not co-elute perfectly | The "deuterium isotope effect" can cause a slight difference in retention time between the analyte and the deuterated internal standard. This can lead to differential matrix effects. | Optimize chromatographic conditions to achieve co-elution. This may involve adjusting the gradient, flow rate, or trying a different column chemistry. If co-elution cannot be achieved, ensure that both peaks elute in a region with minimal and consistent matrix effects. |
| Low recovery of this compound | Inefficient extraction from the biological matrix. | Use a robust lipid extraction method. A common and effective method is the Folch or Bligh and Dyer technique, which utilizes a chloroform/methanol mixture. Another option is a biphasic solvent system of methanol, methyl tert-butyl ether (MTBE), and water. |
| Inconsistent results between different batches of plasma/serum | The composition of the biological matrix can vary between lots, leading to different degrees of matrix effects. | It is crucial to evaluate matrix effects using multiple sources of the biological matrix during method development and validation. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and this compound in a pure solvent (e.g., methanol).
-
Set B (Post-Extraction Spike): Blank biological matrix extract spiked with the analyte and this compound at the same concentration as Set A.
-
Set C (Matrix Blank): Blank biological matrix extract.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Protocol 2: Sample Preparation using HybridSPE®-Phospholipid
This procedure combines protein precipitation with phospholipid removal for cleaner extracts.
-
Add 100 µL of plasma or serum to the well of a HybridSPE®-Phospholipid 96-well plate.
-
Add 300 µL of a precipitation solvent (e.g., 1% formic acid in acetonitrile) containing this compound.
-
Mix thoroughly by vortexing or aspirating/dispensing to precipitate proteins.
-
Apply a vacuum or positive pressure to pass the sample through the sorbent bed. The zirconia-coated silica retains phospholipids, while the analyte and internal standard are collected in the eluate.
-
The resulting phospholipid-depleted sample is ready for LC-MS/MS analysis.
Visualizing the Workflow
A clear workflow is essential for reproducible results. The following diagram illustrates a typical workflow for addressing matrix effects in this compound quantification.
The following diagram illustrates the decision-making process when troubleshooting matrix effects.
References
Technical Support Center: Optimizing Derivatization of Linoleic Acid-d5
Welcome to the technical support center for the derivatization of Linoleic acid-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental workflow and achieve reliable, high-efficiency derivatization for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: Free fatty acids like this compound are polar compounds that can exhibit poor peak shape (tailing), have long elution times, and may adsorb to the GC column due to their low volatility and tendency to form hydrogen bonds. Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), converts the polar carboxyl group into a less polar, more volatile ester. This improves chromatographic separation, leading to more accurate and reproducible results.
Q2: What are the most common derivatization methods for this compound?
A2: The most prevalent and effective methods for derivatizing this compound involve esterification to create FAMEs. The principles and reagents are the same as for non-deuterated linoleic acid. Key methods include:
-
Acid-catalyzed esterification: Using reagents like Boron trifluoride in methanol (BF3-methanol) or acetyl chloride in methanol. These are widely used for their effectiveness with free fatty acids.
-
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to form trimethylsilyl (TMS) esters. This method is also effective for other functional groups that may be present in a sample.
Q3: How do I choose the right derivatization reagent for my experiment?
A3: The choice of reagent depends on your sample matrix and analytical goals.
-
For samples primarily containing free fatty acids like this compound, BF3-methanol or acetyl chloride in methanol are robust and widely accepted choices for generating FAMEs.
-
If your sample contains other functional groups (e.g., hydroxyl groups) that you also want to derivatize for a broader analyte screen, a silylation reagent like BSTFA might be more appropriate. However, be aware that this can lead to a more complex chromatogram.
Q4: Can the derivatization process affect the deuterium labels on this compound?
A4: The deuterium atoms on the carbon chain of this compound are stable under standard esterification and silylation conditions. These reactions target the carboxylic acid group and do not involve the C-D bonds on the fatty acid backbone. Therefore, there is a negligible risk of deuterium loss or exchange during the derivatization process itself.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the derivatization of this compound.
| Problem | Possible Causes | Solutions |
| Low or No Product Yield | 1. Presence of Water: Water will hydrolyze the derivatization reagent and compete with the esterification reaction. 2. Degraded Reagent: Derivatization reagents can degrade if not stored properly (e.g., exposure to moisture). 3. Insufficient Reagent: An inadequate amount of derivatizing agent will lead to an incomplete reaction. 4. Sample Matrix Effects: Other components in your sample may interfere with the reaction. | 1. Ensure your sample is completely dry before adding reagents. Use anhydrous solvents and consider adding a water scavenger like 2,2-dimethoxypropane. 2. Use high-quality reagents and adhere to the manufacturer's storage recommendations. 3. A significant molar excess of the derivatizing agent is recommended. 4. Consider a sample cleanup step prior to derivatization. |
| Poor Reproducibility | 1. Inconsistent Reaction Conditions: Variations in temperature or reaction time can affect derivatization efficiency. 2. Sample Heterogeneity: The sample may not be homogenous, leading to variations in the amount of analyte in each aliquot. 3. Pipetting Errors: Inaccurate measurement of the sample or reagents. | 1. Use a heating block or water bath for precise temperature control. Ensure consistent timing for all samples. 2. Vortex or sonicate your sample thoroughly before taking an aliquot. 3. Calibrate your pipettes regularly and use appropriate pipetting techniques. |
| Presence of Extraneous Peaks in Chromatogram | 1. Reagent Artifacts: The derivatization reagent itself or by-products can be detected. 2. Contaminated Solvents or Glassware: Impurities can be introduced from solvents, reagents, or glassware. 3. Sample Contamination: The sample itself may contain impurities. | 1. Prepare a reagent blank (all reagents without the sample) to identify peaks originating from the derivatization process. A post-derivatization cleanup step, such as a liquid-liquid extraction, can help remove excess reagent. 2. Use high-purity solvents and thoroughly clean all glassware. 3. If possible, purify the sample before derivatization. |
| Peak Tailing in GC Analysis | 1. Incomplete Derivatization: Residual underivatized this compound will interact with the GC column. 2. Active Sites in the GC System: The GC liner or column may have active sites that interact with the analyte. | 1. Optimize the derivatization reaction (see "Low or No Product Yield"). 2. Use a deactivated GC liner and ensure your column is properly conditioned. If the problem persists, the column may need to be replaced. |
Data Presentation
The following tables provide an overview of typical performance metrics for fatty acid analysis using derivatization followed by GC-MS. While specific to general fatty acids, these values serve as a good benchmark for what to expect with this compound.
Table 1: Method Validation Parameters for Fatty Acid Methyl Ester (FAME) Analysis
| Parameter | Typical Value | Notes |
| Linearity (R²) | > 0.99 | Across a defined concentration range. |
| Limit of Detection (LOD) | Low femtomol range on column | Varies by instrument and specific FAME. |
| Limit of Quantification (LOQ) | Low femtomol range on column | Varies by instrument and specific FAME. |
| Intra-day Precision (%RSD) | < 10% | For moderately abundant fatty acids. |
| Inter-day Precision (%RSD) | < 15% | For moderately abundant fatty acids. |
| Recovery Rates | 85-115% | Dependent on the sample matrix and extraction procedure. |
Experimental Protocols
Below are detailed methodologies for common derivatization techniques applicable to this compound.
Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
This is a widely used and robust method for preparing fatty acid methyl esters (FAMEs).
-
Sample Preparation:
-
Accurately weigh 1-25 mg of your lipid sample containing this compound into a screw-cap glass tube.
-
If the sample is in an aqueous solvent, evaporate it to complete dryness under a stream of nitrogen.
-
-
Derivatization:
-
Add 2 mL of 14% BF3-methanol reagent to the tube.
-
For samples sensitive to water, a water scavenger such as 2,2-dimethoxypropane can be added at this stage.
-
Cap the tube tightly and flush with nitrogen if possible.
-
Heat the mixture at 60-75°C for 30-60 minutes in a heating block or water bath. Optimization of time and temperature may be required for your specific sample.
-
-
Extraction:
-
Cool the reaction tube to room temperature.
-
Add 1 mL of water and 1 mL of a non-polar solvent (e.g., hexane or heptane).
-
Vortex vigorously for at least 30 seconds to extract the FAMEs into the organic layer.
-
Allow the layers to separate. Centrifugation can aid in this process.
-
-
Sample Collection:
-
Carefully transfer the upper organic layer to a clean vial. To remove any residual water, you can pass the organic layer through a small column of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
Protocol 2: Esterification using Acetyl Chloride in Methanol
This is another effective acid-catalyzed method for FAME synthesis.
-
Sample Preparation:
-
Place up to 25 mg of your fatty acid sample into a 5 mL glass vial with a PTFE-lined cap.
-
Ensure the sample is dry.
-
-
Derivatization:
-
Prepare a 10% (v/v) solution of acetyl chloride in anhydrous methanol. Caution: This should be done in a fume hood, as the reaction is exothermic and produces HCl gas. Add the acetyl chloride dropwise to the cold methanol.
-
Add 2 mL of the acetyl chloride/methanol reagent to the sample.
-
Cap the vial tightly and heat at 70°C for 15 minutes.
-
-
Extraction:
-
After cooling to room temperature, add 2 mL of heptane to the vial.
-
Cap the vial and shake vigorously to extract the FAMEs into the heptane layer.
-
-
Sample Collection:
-
The upper heptane layer can be directly used for GC-MS analysis.
-
Visualizations
The following diagrams illustrate the experimental workflow and a logical troubleshooting sequence.
Caption: Workflow for this compound derivatization using BF3-Methanol.
Caption: Troubleshooting flowchart for low derivatization efficiency.
common interferences in the mass spectrometric analysis of Linoleic acid-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common interferences encountered during the mass spectrometric analysis of Linoleic acid-d5.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the LC-MS/MS analysis of this compound?
The primary sources of interference in the mass spectrometric analysis of this compound include matrix effects, isobaric and isotopic overlaps, in-source instability, and contamination. Matrix effects, particularly ion suppression from phospholipids in biological samples, are a major challenge that can reduce accuracy and sensitivity.[1][2] Isobaric interferences from other lipids with similar mass-to-charge ratios can also complicate quantification.[3][4] Furthermore, the inherent reactivity of polyunsaturated fatty acids can lead to oxidation, creating additional interfering compounds.[5]
Q2: What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. In biological matrices like plasma or serum, phospholipids are a primary cause of these effects. This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in poor data quality, reduced accuracy, and low reproducibility for this compound quantification. Even when this compound is used as an internal standard, differential matrix effects can occur where the analyte and the standard are not affected to the same degree, leading to inaccurate results.
Q3: How can I identify matrix effects in my LC-MS/MS data?
Common indicators of matrix effects in your data include:
-
Poor reproducibility of analyte response between different samples.
-
A significant difference in the peak area of this compound when comparing a standard in a pure solvent versus a standard spiked into a prepared sample matrix (post-extraction spike).
-
Inconsistent analyte-to-internal standard ratios across a batch of samples.
-
Loss of linearity in the calibration curve, especially at higher concentrations.
-
Changes in the retention time or peak shape of the analyte in matrix samples compared to pure standards.
Q4: What is isobaric interference and how does it affect lipid analysis?
Isobaric interference occurs when different compounds have the same nominal mass-to-charge ratio (m/z), making them difficult to distinguish with low-resolution mass spectrometers. In lipidomics, this is common, especially with species that differ only in the number of double bonds. For this compound, other fatty acids or lipids could potentially have overlapping m/z values. High-resolution mass spectrometry (like FTMS) can help resolve some isobaric overlaps, but careful chromatographic separation is crucial.
Q5: Why am I seeing multiple peaks or a messy baseline when injecting a "pure" this compound standard?
There are several potential reasons for observing multiple peaks from a seemingly pure standard:
-
Oxidation: Linoleic acid is highly susceptible to oxidation, which can occur during storage or sample preparation. This creates various oxidized products like hydroperoxides (HPODE), hydroxides (HODE), and ketones (oxoODE), which will appear as separate peaks.
-
High Concentration: Injecting a very high concentration of the standard (e.g., 150 µg/mL) can overload the LC column and the mass spectrometer, leading to poor peak shape and the appearance of adducts or fragments.
-
Solvent Purity: Impurities in solvents or additives (like formic acid) can introduce contaminants that appear in the chromatogram.
-
In-source Fragmentation: The analyte may fragment in the ion source of the mass spectrometer, creating multiple related ions.
Troubleshooting Guides
This section provides structured guidance for resolving specific issues encountered during the analysis of this compound.
Issue 1: Significant Ion Suppression or Poor Recovery
Symptoms:
-
Low signal intensity for this compound in matrix samples compared to solvent standards.
-
High variability in peak areas across replicate injections of the same sample.
-
Calculated recovery is significantly below acceptable limits.
Root Causes & Solutions: This is a classic sign of matrix effects, most often caused by phospholipids in biological samples.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
improving the limit of detection for linoleic acid with a d5 standard
Welcome to the technical support center for the analysis of linoleic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods, with a specific focus on improving the limit of detection (LOD) using a d5-linoleic acid internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard, such as d5-linoleic acid, recommended for LC-MS/MS analysis?
A stable isotope-labeled (SIL) internal standard like d5-linoleic acid is considered the gold standard for quantitative mass spectrometry. Because it is chemically almost identical to the analyte (linoleic acid), it co-elutes and experiences similar ionization efficiency and potential matrix effects.[1] This co-behavior allows for accurate correction of variations during sample preparation and analysis, leading to improved precision and accuracy, which is crucial for achieving a low limit of detection.
Q2: What are the primary challenges in achieving a low limit of detection for linoleic acid in biological samples?
The main obstacles include:
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., phospholipids in plasma) can suppress or enhance the ionization of linoleic acid, leading to inaccurate quantification and a higher limit of detection.[1][2]
-
Low Recovery: Inefficient extraction of linoleic acid from the sample matrix can result in analyte loss and a consequently higher LOD.
-
Poor Chromatographic Peak Shape: Issues like peak tailing or broadening can reduce the signal-to-noise ratio, negatively impacting the detection limit.
-
Contamination: Background levels of linoleic acid from solvents, labware, or other sources can interfere with the detection of low-level analytes.
Q3: Is derivatization necessary for the LC-MS/MS analysis of linoleic acid?
No, one of the significant advantages of LC-MS/MS for fatty acid analysis is that it generally does not require derivatization. This simplifies the sample preparation process and minimizes the risk of introducing analytical artifacts.
Troubleshooting Guides
Issue 1: High Limit of Detection (LOD) or Poor Sensitivity
If you are struggling to achieve the desired limit of detection for linoleic acid, consider the following troubleshooting steps.
Potential Cause & Solution Workflow
Caption: Troubleshooting workflow for a high limit of detection.
Detailed Steps:
-
Assess Matrix Effects: The most common cause of poor sensitivity in biological matrices is ion suppression, often from phospholipids.
-
How to Check: Perform a post-extraction spike experiment. Compare the peak area of d5-linoleic acid in a neat solvent standard to its peak area in a spiked matrix extract. A significant decrease in the matrix sample indicates suppression.
-
Solution: Enhance sample cleanup. Move beyond simple protein precipitation. Implement solid-phase extraction (SPE) or specific phospholipid removal techniques to eliminate interfering components before injection.
-
-
Evaluate Analyte Recovery:
-
How to Check: Compare the analyte-to-internal standard peak area ratio in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Solution: If recovery is low, optimize the lipid extraction method. Techniques like the Folch or Bligh and Dyer methods, which utilize a chloroform/methanol mixture, are effective for lipid extraction.
-
-
Optimize Chromatography:
-
Problem: Co-elution of linoleic acid with matrix components can cause ion suppression. Poor peak shape (tailing, fronting) reduces the signal-to-noise ratio.
-
Solution: Adjust the chromatographic gradient to better separate linoleic acid from the region where phospholipids typically elute. Ensure the analytical column is not degraded, as this can lead to peak tailing.
-
-
Optimize Mass Spectrometer Parameters:
-
Action: Ensure the mass spectrometer is tuned and calibrated. Optimize the Multiple Reaction Monitoring (MRM) transitions for both linoleic acid and d5-linoleic acid. Fine-tune parameters such as cone voltage and collision energy to maximize the signal for your specific instrument.
-
Issue 2: Inconsistent or Irreproducible Results
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps |
| Matrix Effect Variability | Inconsistent matrix effects between samples are a common source of irreproducibility. Solution: The use of a co-eluting stable isotope-labeled internal standard like d5-linoleic acid is the primary way to correct for this. Ensure the internal standard is added at the very beginning of the sample preparation process. |
| Incomplete Sample Preparation | Inconsistent extraction efficiency or derivatization (if used) can lead to variable results. Solution: Ensure thorough mixing and adherence to incubation times during extraction. While not typically required for LC-MS, if derivatization is performed for GC-MS, ensure the reaction goes to completion. |
| Chromatographic Shifts | Fluctuations in retention time can lead to incorrect peak integration and misidentification. Solution: Check for issues with the LC system, such as pump malfunctions, leaks, or changes in mobile phase composition. Ensure the column is properly equilibrated before each injection. |
| Sample Concentration Issues | Injecting samples that are too concentrated can overload the column and detector. Solution: Dilute the sample extract and re-inject. An LC-MS is highly sensitive, and concentrations in the low µg/mL to ng/mL range are often sufficient. |
Experimental Protocols
Protocol 1: Linoleic Acid Extraction from Plasma
This protocol is a general guideline for lipid extraction suitable for LC-MS/MS analysis.
Workflow Diagram
Caption: Workflow for plasma lipid extraction.
Methodology:
-
To 100 µL of plasma, add the d5-linoleic acid internal standard.
-
Add a 2:1 mixture of chloroform:methanol.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Linoleic Acid Analysis
| Parameter | Typical Setting | Purpose |
| Ionization Mode | Negative Electrospray (ESI-) | Fatty acids readily form [M-H]⁻ ions. |
| Column | Reversed-phase C18 | Provides good retention and separation for fatty acids. |
| Mobile Phase A | Water with 0.1% formic acid or 2mM ammonium acetate | Additives to improve ionization and peak shape. |
| Mobile Phase B | Acetonitrile/Isopropanol with additive | Organic solvent for gradient elution. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity for quantification. |
| Linoleic Acid MRM | Varies by instrument | Typically Q1: m/z 279.2 -> Q3: [fragment ion] |
| d5-Linoleic Acid MRM | Varies by instrument | Typically Q1: m/z 284.2 -> Q3: [corresponding fragment] |
Note: Specific MRM transitions and instrument parameters should be optimized empirically on your specific mass spectrometer.
Table 2: Performance Metrics for a Validated LC-MS/MS Method
The following table presents typical performance characteristics that can be achieved with a well-optimized method.
| Performance Metric | Target Value | Reference |
| Limit of Detection (LOD) | 0.4 - 1.6 ng/mL | |
| Limit of Quantification (LOQ) | 1.1 - 4.8 ng/mL | |
| Linearity (R²) | > 0.99 | |
| Recovery | 85 - 115% | |
| Precision (%RSD) | < 15% |
These values are illustrative and the performance of a specific assay will depend on the matrix, instrumentation, and sample preparation method used.
References
Technical Support Center: Ensuring Complete Recovery of Linoleic Acid-d5
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction of Linoleic acid-d5, a common deuterated internal standard used in quantitative bioanalysis. Below, you will find troubleshooting guides and frequently asked questions to help you achieve complete and consistent recovery in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The most widely used methods for extracting lipids, including this compound, are liquid-liquid extractions (LLE). The "gold standard" methods are the Folch and Bligh & Dyer techniques, which utilize a chloroform and methanol solvent system to efficiently extract a broad range of lipids from tissue homogenates or plasma.[1] Another effective method is the Matyash method, which uses methyl-tert-butyl ether (MTBE), offering the advantage of a less dense organic phase that forms the upper layer, simplifying collection.
Q2: I am observing low and inconsistent recovery of my this compound internal standard. What are the likely causes?
A2: Low and variable recovery of deuterated internal standards like this compound can stem from several factors:
-
Incomplete Homogenization: Inadequate disruption of the sample matrix can prevent the extraction solvent from accessing the lipids within the cells.
-
Suboptimal Solvent-to-Sample Ratio: An insufficient volume of extraction solvent may not be adequate to fully solubilize all the lipids.
-
Phase Separation Issues: The formation of an emulsion or an indistinct interface between the aqueous and organic layers during LLE can lead to incomplete recovery of the lipid-containing organic phase.
-
Analyte Degradation: As a polyunsaturated fatty acid, this compound is susceptible to oxidation. Exposure to air, light, and high temperatures can lead to its degradation.[2]
-
Differential Matrix Effects: Even with a deuterated internal standard, components of the biological matrix can cause ion suppression or enhancement in the mass spectrometer, affecting the analyte and the internal standard differently.[3]
Q3: Is it necessary to add an antioxidant during the extraction process?
A3: Yes, for polyunsaturated fatty acids like this compound, it is highly recommended to add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent.[4] This will minimize oxidation and degradation of the analyte during sample preparation.
Q4: Can the deuterium label on this compound exchange with protons from the solvent?
A4: While less common for deuterium labels on a carbon backbone, isotopic exchange can be a concern, especially if the deuterium atoms are in labile positions. Problems have been reported with the stability of deuterium-labeled internal standards in water. It is crucial to use high-quality, stable isotopically labeled standards and to minimize exposure to harsh conditions that could facilitate back-exchange.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides systematic steps to resolve them.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete tissue or cell homogenization. | Ensure thorough homogenization using mechanical methods (e.g., bead beater, rotor-stator homogenizer) or sonication. |
| Insufficient solvent volume. | Increase the solvent-to-sample ratio. A common starting point is 20:1 (v/v) for the Folch method. | |
| Inefficient extraction method for the sample type. | Consider alternative methods like the Matyash (MTBE) method, which may offer better recovery for certain lipid classes. | |
| Analyte loss during phase separation. | Ensure a sharp interface by adequate centrifugation. Carefully aspirate the organic layer without disturbing the interface. Performing a second extraction of the aqueous layer can improve recovery. | |
| Degradation of this compound. | Perform extractions at low temperatures (on ice), protect samples from light and air, and add an antioxidant like BHT to the extraction solvent. | |
| High Variability in Recovery | Inconsistent sample handling. | Standardize all steps of the extraction protocol, including vortexing times and centrifugation speeds. |
| Differential matrix effects between samples. | Evaluate matrix effects by preparing standards in the matrix and in a neat solution. If significant, consider further sample cleanup using solid-phase extraction (SPE). | |
| Incomplete solvent evaporation and reconstitution. | Ensure the lipid extract is completely dried down under a stream of nitrogen before reconstitution in the final analysis solvent. | |
| Poor Chromatographic Peak Shape | Adsorption of the fatty acid to the analytical column. | For GC-MS analysis, derivatization to a less polar ester (e.g., fatty acid methyl ester - FAME) is often necessary to improve peak shape and volatility. |
| Contamination of the LC or GC system. | Perform regular maintenance of the injection port, liner, and column. | |
| Presence of Interfering Peaks | Co-extraction of other matrix components. | Implement a solid-phase extraction (SPE) cleanup step after the initial liquid-liquid extraction to isolate the fatty acid fraction. |
Quantitative Data on Lipid Extraction Methods
The recovery of this compound can be influenced by the chosen extraction method. While exact recovery percentages can vary based on the sample matrix and specific laboratory conditions, the following table provides a summary of the relative efficiencies of common lipid extraction methods for polyunsaturated fatty acids.
| Extraction Method | Typical Recovery of Polyunsaturated Fatty Acids | Key Advantages | Key Disadvantages |
| Folch | High (>95%) | Robust and widely applicable for total lipid extraction. | Uses chlorinated solvents; requires a large solvent-to-sample ratio. |
| Bligh & Dyer | High (>95%) | Similar to Folch but uses a lower solvent-to-sample ratio. | Uses chlorinated solvents. |
| Matyash (MTBE) | High | Uses a less toxic solvent; the organic phase is the upper layer, which is easier to collect. | May have slightly lower recovery for some polar lipids compared to Folch. |
| Hexane/Isopropanol | Moderate to High | Avoids chlorinated solvents. | May be less efficient for extracting more polar lipids. |
Disclaimer: The recovery percentages are representative and can be influenced by the specific experimental conditions and the nature of the sample matrix.
Experimental Protocol: Optimized Extraction of this compound from Plasma
This protocol is designed to maximize the recovery and stability of this compound from plasma samples.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Chloroform (with BHT added to 0.005%)
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a glass centrifuge tube, add 100 µL of plasma.
-
Spike the plasma with the appropriate volume of this compound internal standard solution.
-
-
Liquid-Liquid Extraction (Modified Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing BHT to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for an additional 30 seconds.
-
-
Phase Separation:
-
Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C to achieve a clear separation of the aqueous and organic layers.
-
Carefully aspirate the lower organic (chloroform) layer containing the lipids and transfer it to a clean glass tube. Be cautious not to disturb the protein interface.
-
-
Re-extraction (Optional but Recommended):
-
To improve recovery, add another 1 mL of chloroform to the remaining aqueous layer, vortex for 30 seconds, and centrifuge again.
-
Combine the second organic layer with the first one.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature or in a cold water bath.
-
Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS or a derivatization agent for GC-MS).
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.
Caption: Troubleshooting flowchart for low this compound recovery.
References
Validation & Comparative
The Analytical Edge: A Comparative Guide to the Accuracy and Precision of Linoleic Acid-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of reliable and reproducible quantitative data is paramount. In the realm of bioanalysis, particularly in lipidomics and drug discovery, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of Linoleic acid-d5, a deuterated internal standard, against other common alternatives, supported by experimental data to inform your analytical strategy.
The fundamental principle behind using a stable isotope-labeled internal standard, such as this compound, is to introduce a compound that is chemically identical to the analyte of interest (native linoleic acid) but mass-distinguishable by a mass spectrometer. This allows for the correction of variability throughout the analytical workflow, from sample preparation to instrument response, thereby enhancing the accuracy and precision of quantification.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency. While deuterated standards like this compound are widely used, other alternatives such as carbon-13 (¹³C) labeled standards and structurally similar odd-chain fatty acids offer distinct advantages and disadvantages.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated (e.g., this compound) | Analyte with hydrogen atoms replaced by deuterium. | - Chemically very similar to the analyte.- Corrects for matrix effects. | - Potential for a slight chromatographic shift from the native analyte (isotope effect).- Possibility of deuterium-hydrogen exchange in certain solvents or conditions. |
| ¹³C-Labeled (e.g., ¹³C-Linoleic acid) | Analyte with ¹²C atoms replaced by ¹³C. | - Minimal to no chromatographic shift from the native analyte.- High isotopic stability. | - Generally more expensive to synthesize than deuterated standards. |
| Odd-Chain Fatty Acids (e.g., Heptadecanoic acid, C17:0) | A fatty acid with an odd number of carbon atoms, not typically found in the biological system of interest. | - Cost-effective.- Readily available. | - Chemical and physical properties differ from the analyte, leading to potential differences in extraction efficiency and ionization response.- Does not co-elute with the analyte. |
Quantitative Data Summary
The following tables summarize the accuracy (expressed as recovery) and precision (expressed as relative standard deviation, RSD) of analytical methods utilizing different internal standards for the quantification of linoleic acid and related compounds.
Table 1: Performance Data for Deuterated Internal Standards
Note: Data for Linoleic acid-d4 is used as a proxy for this compound due to the availability of published validation data. The performance is expected to be highly similar.
| Analyte | Internal Standard | Matrix | Accuracy (% Recovery) | Precision (% RSD) |
| Linoleic Acid | Linoleic acid-d4 | Human Plasma | >90% (for the IS) | 7.6% (for the IS in free fatty acid samples)[1] |
| Linoleic Acid | Linoleic acid-d4 | Human Plasma | >90% (for the IS) | 10.1% (for the IS in total fatty acid samples)[1] |
Table 2: Performance Data for a Non-Isotope Labeled Internal Standard
| Analyte | Internal Standard | Matrix | Accuracy (% Recovery) | Precision (% RSD) |
| Linoleic Acid | Glyceryl tridecanoate (C13:0) | Formula Milk | 97.4% - 99.2% | < 0.9%[2] |
Table 3: Performance Data for Analytes Using a Deuterated Internal Standard
This table demonstrates the typical accuracy and precision achieved for analytes when a deuterated internal standard is employed in the method.
| Analyte | Internal Standard | Matrix | Accuracy (% Recovery) | Precision (% RSD) |
| Linoleic Acid Oxides (various) | 15(S)-HETE-d8 | Buffer | Typically >90% | Typically 3-5% (Intra- and Inter-day)[3] |
Mandatory Visualizations
To further elucidate the experimental process and the rationale behind internal standard selection, the following diagrams are provided.
References
A Head-to-Head Comparison: Linoleic Acid-d5 vs. C13-Linoleic Acid as Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Internal Standard for Mass Spectrometry-Based Assays.
In the precise world of quantitative analytical chemistry, particularly in mass spectrometry-based applications, the choice of a suitable internal standard is critical for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, as they are chemically identical to the analyte of interest but isotopically distinct, allowing for correction of variability throughout the analytical process. This guide provides a comprehensive comparison of two commonly used SIL internal standards for linoleic acid: deuterated linoleic acid (Linoleic acid-d5) and carbon-13 labeled linoleic acid (C13-linoleic acid).
Executive Summary
While both this compound and C13-linoleic acid can be employed as internal standards, the scientific literature and theoretical principles strongly suggest that C13-linoleic acid offers superior performance in terms of analytical accuracy and reliability . This is primarily due to the closer physicochemical similarity between C13-labeled and the native analyte, which minimizes the potential for chromatographic shifts and isotopic effects that can be observed with deuterated standards. However, one in vivo study in rats found no significant differences in the measured plasma concentrations of linoleic acid and its metabolites when using either deuterated or 13C-labeled linoleic acid, suggesting metabolic equivalence under those specific experimental conditions[1]. The selection of the internal standard should, therefore, be based on the specific requirements of the assay, including the complexity of the sample matrix and the desired level of analytical rigor.
Key Performance Characteristics: A Comparative Analysis
The primary differences in performance between this compound and C13-linoleic acid stem from the fundamental properties of the isotopes used for labeling.
| Feature | This compound (Deuterated) | C13-Linoleic Acid (Carbon-13 Labeled) | Rationale & Implications |
| Chromatographic Co-elution | Potential for slight retention time shifts relative to the native analyte. | Virtually identical retention time to the native analyte. | The larger mass difference between deuterium and hydrogen can lead to altered physicochemical properties, causing chromatographic separation from the unlabeled analyte. This can result in the internal standard experiencing different matrix effects than the analyte, leading to inaccurate quantification. |
| Isotopic Stability | Generally stable, but deuterium atoms can be susceptible to exchange with protons from the solvent or matrix under certain conditions. | Highly stable. The 13C atoms are integrated into the carbon backbone and are not prone to exchange. | Loss of the isotopic label from the internal standard can lead to an underestimation of the analyte concentration. |
| Matrix Effects | The potential for chromatographic separation means the internal standard may not accurately compensate for ion suppression or enhancement experienced by the analyte. | Co-elution ensures that the internal standard and analyte experience the same matrix effects, leading to more accurate correction. | In complex biological matrices, where co-eluting substances can significantly impact ionization efficiency, the superior co-elution of C13-linoleic acid is a significant advantage[2]. |
| Isotope Effects | The difference in bond energy between C-H and C-D bonds can sometimes lead to different fragmentation patterns in the mass spectrometer or altered metabolic rates in biological systems. | Minimal isotope effects due to the smaller relative mass difference between 12C and 13C. | While one in vivo study showed no significant metabolic isotope effect for linoleic acid, the potential for analytical isotope effects in the ion source or mass analyzer remains a consideration[1][3]. |
| Cost & Availability | Often more readily available and less expensive to synthesize. | Typically more expensive and may have more limited availability. | The choice of internal standard may be influenced by budgetary constraints and the commercial availability of the specific isotopologue. |
Supporting Experimental Data
A key study directly compared the in vivo metabolism of deuterated (specifically, 2H5) and uniformly 13C-labeled linoleic acid in rats. The researchers found that while endogenous fatty acids had a greater suppressive effect on the measurement of the 13C-labeled standard, there were no significant differences in the plasma concentrations of linoleic acid or its metabolites (arachidonic acid and docosahexaenoic acid) between the two types of labeled standards after 24 hours[1]. This suggests that, for in vivo metabolic studies and after appropriate correction for matrix effects, both standards can yield comparable results.
Experimental Protocols
Below is a general experimental protocol for the quantification of linoleic acid in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.
Sample Preparation
-
Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a known volume of plasma (e.g., 100 µL), add a precise amount of either this compound or C13-linoleic acid internal standard solution at a known concentration. The concentration should be chosen to be within the linear range of the assay.
-
Protein Precipitation and Lipid Extraction:
-
Add 400 µL of ice-cold methanol to the sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:isopropanol, 1:1 v/v).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for fatty acid analysis.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent such as acetonitrile or methanol.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native linoleic acid and the chosen internal standard are monitored.
-
Data Analysis
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled linoleic acid and a constant concentration of the internal standard.
-
Quantification: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte to generate a calibration curve. Determine the concentration of linoleic acid in the unknown samples by interpolating their analyte-to-internal standard peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for linoleic acid quantification.
Caption: Simplified metabolic pathway of linoleic acid.
Conclusion and Recommendation
The selection of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative data. While this compound is a viable and often more cost-effective option, C13-linoleic acid is the scientifically preferred internal standard for most applications due to its superior analytical performance characteristics. The near-perfect co-elution with the native analyte ensures more accurate correction for matrix effects, and its high isotopic stability eliminates the risk of label exchange. For researchers, scientists, and drug development professionals aiming for the highest level of accuracy, precision, and data integrity in their linoleic acid quantification, the investment in C13-linoleic acid is highly recommended. However, for certain applications, such as in vivo metabolic studies where perfect co-elution may be less critical than metabolic equivalence, this compound may be a suitable alternative, provided that thorough method validation is performed to assess and mitigate any potential analytical biases.
References
- 1. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Influence of linoleic acid on desaturation and uptake of deuterium-labeled palmitic and stearic acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods Using Linoleic Acid-d5 as an Internal Standard
In the realm of bioanalysis, the accurate quantification of analytes is paramount for reliable pharmacokinetic, toxicokinetic, and metabolomic studies. The use of stable isotope-labeled (SIL) internal standards, particularly deuterated compounds like Linoleic acid-d5, is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1][2] These internal standards are designed to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability.[1][3] However, transferring an analytical method between laboratories or modifying a validated method necessitates a thorough cross-validation to ensure the continued integrity and comparability of the data.[4]
This guide provides a comprehensive comparison of two hypothetical, yet representative, LC-MS/MS methods for the quantification of linoleic acid in human plasma, both employing this compound as the internal standard. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven framework for conducting such cross-validations, supported by detailed experimental protocols and illustrative data.
The Critical Role of Cross-Validation
Cross-validation serves to demonstrate that two distinct analytical methods, or the same method in different laboratories, produce equivalent and reliable results for the same set of samples. This process is crucial for maintaining data consistency across different phases of a drug development program or in multi-center clinical trials. The choice of the deuterated internal standard itself, including the number and position of deuterium atoms, can sometimes influence assay performance, making cross-validation essential even when the same internal standard is used in slightly different methodologies.
Quantitative Data Summary
The following tables summarize the key validation and cross-validation parameters for two distinct analytical methods for linoleic acid quantification.
Table 1: Method Validation Parameters
| Parameter | Method A (Protein Precipitation) | Method B (Liquid-Liquid Extraction) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.995 | > 0.996 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 10 ng/mL | Signal-to-Noise > 10, Acc/Prec ≤ 20% |
| Accuracy (% Bias at QC levels) | -5.2% to 3.8% | -4.5% to 2.9% | ± 15% (± 20% at LLOQ) |
| Precision (%RSD at QC levels) | ≤ 6.5% | ≤ 5.8% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | 1.03 (CV < 15%) | 1.05 (CV < 15%) | IS-normalized ME factor close to 1 |
| Recovery | 85.2% | 92.5% | Consistent, precise, and reproducible |
Data is hypothetical but representative of typical bioanalytical method validation results.
Table 2: Cross-Validation Results of Quality Control (QC) Samples
| QC Level | Method A Concentration (ng/mL) | Method B Concentration (ng/mL) | % Difference |
| Low QC (30 ng/mL) | 29.5 | 30.8 | 4.3% |
| Mid QC (300 ng/mL) | 305.2 | 298.5 | -2.2% |
| High QC (750 ng/mL) | 742.8 | 761.3 | 2.5% |
The percentage difference is calculated as: ((Method B - Method A) / mean(Method A, Method B)) * 100. The acceptance criterion is typically that the mean concentration difference should not exceed ±15% for at least two-thirds of the samples.
Experimental Protocols
The following are detailed methodologies for the two LC-MS/MS methods compared in this guide.
Method A: Protein Precipitation
-
Sample Preparation : To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing this compound at a concentration of 100 ng/mL.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (2.1 x 50 mm, 3.5 µm).
-
Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 10 µL.
-
-
Mass Spectrometric Conditions :
-
Ionization : Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions :
-
Linoleic Acid: [Precursor Ion] -> [Product Ion]
-
This compound: [Precursor Ion] -> [Product Ion]
-
-
Method B: Liquid-Liquid Extraction
-
Sample Preparation : To 100 µL of human plasma, add 10 µL of the this compound internal standard solution (1 µg/mL).
-
Add 500 µL of a hexane/isopropanol (3:2, v/v) mixture.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 g for 5 minutes at 4°C.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Chromatographic and Mass Spectrometric Conditions : Same as Method A.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the experimental workflow and the logical process of cross-validation.
Caption: Experimental workflows for Method A and Method B.
Caption: Logical workflow of the cross-validation process.
Conclusion
The successful cross-validation of analytical methods is a testament to their robustness and ensures the interchangeability of data, which is critical for the integrity of long-term research and clinical studies. As demonstrated, even with variations in sample preparation techniques such as protein precipitation and liquid-liquid extraction, the use of a stable isotope-labeled internal standard like this compound is instrumental in achieving comparable and reliable quantitative results. The presented data and workflows provide a foundational guide for scientists to design and execute their own cross-validation studies, adhering to regulatory expectations and ensuring the highest quality of bioanalytical data.
References
Inter-laboratory Comparison of Linoleic Acid Quantification Using a d5-Internal Standard
An Objective Guide for Researchers and Drug Development Professionals
Quantitative Data Comparison
The following table summarizes typical performance characteristics for the quantification of linoleic acid by LC-MS/MS using a deuterated internal standard, as might be observed in an inter-laboratory comparison. These values are derived from various published methods and represent a realistic range of expected performance.[1][2][3][4]
| Parameter | Laboratory A | Laboratory B | Laboratory C | Reference/Method |
| Limit of Detection (LOD) | 5 nM | 10 nM | 8 nM | LC-MS/MS[1] |
| Limit of Quantification (LOQ) | 15 nM | 30 nM | 25 nM | LC-MS/MS |
| Linear Range | 0.05 - 50 µg/mL | 0.1 - 100 µg/mL | 0.08 - 75 µg/mL | LC-MS/MS |
| Intra-day Precision (%RSD) | < 10% | < 15% | < 12% | LC-MS/MS |
| Inter-day Precision (%RSD) | < 15% | < 20% | < 18% | LC-MS/MS |
| Recovery (%) | 92% | 88% | 95% | LC-MS/MS |
| Matrix | Human Plasma | Human Serum | Rat Plasma |
Experimental Protocols
The accurate quantification of linoleic acid is highly dependent on the experimental protocol. Below are detailed methodologies commonly employed in the field.
Sample Preparation: Lipid Extraction and Hydrolysis
A crucial step in the analysis of total fatty acids from biological samples is the liberation of esterified fatty acids from complex lipids.
-
Lipid Extraction :
-
To 100 µL of plasma, add 10 µL of an internal standard mixture containing d5-linoleic acid.
-
Add 1 mL of a hexane/isopropanol (3:2, v/v) solution for lipid extraction.
-
Vortex the mixture and incubate at -20°C for 10 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Collect the supernatant containing the lipid extract.
-
-
Alkaline Hydrolysis (Saponification) :
-
To the lipid extract, add 100 µL of 0.3 M potassium hydroxide (KOH) in 80% methanol.
-
Incubate the mixture at 80°C for 30 minutes to hydrolyze the ester bonds and release the fatty acids.
-
After incubation, neutralize the solution with an appropriate acid (e.g., acetic acid).
-
LC-MS/MS Analysis
-
Chromatographic Separation :
-
Column : A reversed-phase C18 column is commonly used for the separation of fatty acids.
-
Mobile Phase : A gradient elution with a binary solvent system is typically employed.
-
Solvent A: Water with a modifier such as 0.1% formic acid or ammonium acetate to improve ionization.
-
Solvent B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with the same modifier.
-
-
Flow Rate : A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume : 5-10 µL.
-
-
Mass Spectrometry Detection :
-
Ionization Mode : Negative electrospray ionization (ESI) is used for the detection of fatty acids.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions :
-
Linoleic Acid : The precursor ion (Q1) is the deprotonated molecule [M-H]⁻ at m/z 279.4. The product ion (Q3) can vary, but a common transition is m/z 279.4 → 279.4 (pseudo-MRM) or a specific fragment.
-
d5-Linoleic Acid (Internal Standard) : The precursor ion (Q1) is [M-H]⁻ at m/z 284.4. The product ion (Q3) is monitored accordingly.
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for linoleic acid quantification.
Linoleic Acid Signaling Pathway
Linoleic acid is an essential omega-6 fatty acid that serves as a precursor for the synthesis of various signaling molecules.
Caption: Simplified signaling pathway of linoleic acid.
References
A Researcher's Guide to Evaluating Certificates of Analysis for Linoleic Acid-d5
For researchers, scientists, and drug development professionals utilizing isotope-labeled internal standards, the quality and purity of these reagents are paramount for accurate and reproducible analytical results. Linoleic acid-d5, a deuterated form of linoleic acid, is a commonly used internal standard in mass spectrometry-based quantification of lipids. A thorough evaluation of its Certificate of Analysis (CoA) is the first critical step in ensuring the reliability of experimental data. This guide provides a comprehensive comparison of what to look for in a CoA for this compound, alternatives to consider, and the experimental methods used to verify these quality attributes.
Key Quality Parameters on a Certificate of Analysis
When examining a CoA for this compound, several key parameters must be scrutinized. These specifications provide a quantitative measure of the product's identity, purity, and suitability for its intended application.
Table 1: Comparison of Key Specifications for this compound and Common Alternatives
| Parameter | This compound | Linoleic acid-d4 | Linoleic acid-d11 | Linoleic acid-13C18 | What to Look For |
| Chemical Purity | >99% (typically by GC or TLC)[1] | ≥98%[2] | Not explicitly stated, but expected to be high | 97% (CP) | High chemical purity ensures that the signal is not from chemical impurities. Look for the analytical method used (GC, HPLC, TLC). |
| Isotopic Purity | Not always explicitly detailed on product pages, but crucial. | ≥99% deuterated forms (d1-d4)[3] | ≥99% deuterated forms (d1-d11) | 99 atom % 13C | High isotopic enrichment minimizes interference from unlabeled or lesser-labeled species. The distribution of isotopic forms (e.g., d0, d1, d2, d3, d4, d5) is a critical piece of information. |
| Identity Confirmation | Conformance to known spectra (e.g., MS, NMR) | Conformance to known spectra | Conformance to known spectra | Conformance to known spectra | Methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the molecular structure. |
| Appearance | Colorless to light yellow liquid/oil | Not specified | A solution in methyl acetate | Liquid | Physical appearance can be an initial indicator of product quality and stability. |
| Solvent/Formulation | DCM:Methanol (1:1) solution or neat oil | A solution in methyl acetate | A solution in methyl acetate | A solution in ethanol or neat liquid | The formulation is important for solubility and compatibility with your experimental workflow. |
| Storage Conditions | -20°C, protect from light, stored under nitrogen | -20°C | -20°C | -20°C | Proper storage is crucial for maintaining the stability of the compound. |
Experimental Protocols for Quality Verification
The values reported on a CoA are generated using specific analytical techniques. Understanding these methods is key to interpreting the data correctly.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity
GC-MS is a powerful technique for assessing the chemical purity of fatty acids. It separates volatile compounds and provides information on their molecular weight and fragmentation patterns, allowing for identification and quantification of impurities. For fatty acid analysis, a derivatization step to form fatty acid methyl esters (FAMEs) is common to increase volatility.
Protocol for GC-MS analysis of this compound (as FAMEs):
-
Derivatization (Methyl Esterification):
-
Dissolve a known amount of this compound in a suitable solvent (e.g., toluene).
-
Add a methylation reagent (e.g., 0.5 M sodium methoxide in methanol) and heat at 50°C for 10-15 minutes.
-
Neutralize the reaction with an acid (e.g., glacial acetic acid).
-
Extract the FAMEs with a non-polar solvent like hexane.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: A polar capillary column (e.g., DB-225, 30 m x 0.25 mm i.d.).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 220°C) to separate FAMEs.
-
MS Detector: Operated in electron ionization (EI) mode.
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra to a known standard of Linoleic acid methyl ester. Chemical purity is determined by the area percentage of the main peak relative to all detected peaks.
-
High-Resolution Mass Spectrometry (HR-MS) for Isotopic Purity
HR-MS is essential for determining the isotopic enrichment and distribution in a deuterated standard. It can distinguish between molecules with very small mass differences, allowing for the quantification of different isotopologues (e.g., d0, d1, d2, d3, d4, d5).
Protocol for HR-MS analysis of this compound:
-
Sample Preparation:
-
Dissolve the this compound sample in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.
-
-
HR-MS Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Ionization Source: ESI in negative ion mode is typically used for fatty acids.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled linoleic acid (d0) and all deuterated isotopologues (d1 through d5).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity by expressing the peak area of the desired isotopologue (d5) as a percentage of the sum of the peak areas of all isotopologues. It's important to correct for the natural abundance of isotopes.
-
Visualizing Workflows and Quality Attributes
Diagrams can help clarify complex processes and relationships. The following are Graphviz diagrams illustrating a typical experimental workflow and the key considerations when evaluating a CoA.
Caption: Workflow for using this compound as an internal standard.
Caption: Core quality parameters to check on a CoA for a deuterated standard.
References
Validating the Linearity of Response for Linoleic Acid-d5 in Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing mass spectrometry for quantitative analysis, establishing the linearity of response is a critical step in method validation. This ensures that the instrument's response is directly proportional to the concentration of the analyte over a specific range. This guide provides a comparative overview of the linearity performance of Linoleic acid-d5, a commonly used internal standard, and its alternatives for the quantification of linoleic acid.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. By incorporating stable isotopes like deuterium, these standards are chemically identical to the analyte of interest but have a different mass. This allows them to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation and instrument response.
While specific experimental data for the linearity of this compound was not found in the reviewed literature, data for the closely related Linoleic acid-d4 serves as a reliable proxy due to their near-identical physicochemical properties.
Performance of Deuterated Linoleic Acid
A study by Serafim et al. validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of several polyunsaturated fatty acids, including linoleic acid, using Linoleic acid-d4 as the internal standard.[1][2][3] The method demonstrated excellent linearity for linoleic acid over a defined concentration range.
Table 1: Linearity of Linoleic Acid using Linoleic Acid-d4 Internal Standard
| Analyte | Internal Standard | Concentration Range (µg/mL) | Coefficient of Determination (R²) |
| Linoleic Acid | Linoleic Acid-d4 | 0.08 - 50 | > 0.99 |
This high coefficient of determination indicates a strong linear relationship between the concentration of linoleic acid and the instrument's response when using a deuterated internal standard.
Alternative Internal Standards
While deuterated standards are preferred, other compounds can be used as internal standards for linoleic acid quantification. These are often chosen based on their structural similarity, commercial availability, and cost-effectiveness. Common alternatives include other deuterated fatty acids and non-deuterated odd-chain fatty acids.
Other Deuterated Fatty Acid Standards
Application notes from various sources demonstrate the use of other deuterated fatty acids as internal standards for the quantification of a range of fatty acids. These standards are also expected to provide excellent linearity.
Table 2: Linearity Performance of Other Deuterated Internal Standards for Fatty Acid Analysis
| Internal Standard | Analyte(s) | Concentration Range (µg/mL) | Coefficient of Determination (r²) |
| Methyl-d3 Laurate | Various Fatty Acid Methyl Esters | 0.1 - 50 | > 0.998 |
| Arachidic acid-d4 | Various Fatty Acids | Not Specified | Not Specified |
Non-Deuterated Odd-Chain Fatty Acids
Odd-chain fatty acids, such as heptadecanoic acid (C17:0) and nonadecanoic acid (C19:0), are naturally occurring in low abundance in most biological samples, making them suitable as internal standards.[4]
Experimental Protocols
Establishing Linearity of Response
The following is a generalized protocol for validating the linearity of response for an analyte using an internal standard in LC-MS/MS.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of the analyte (e.g., Linoleic Acid) and the internal standard (e.g., this compound) of known concentrations in a suitable solvent.
-
Prepare a series of working standard solutions of the analyte by serial dilution from the primary stock solution to cover the expected concentration range in the study samples.
-
Prepare a working solution of the internal standard at a constant concentration.
2. Preparation of Calibration Standards:
-
In a set of clean tubes, add a fixed volume of the internal standard working solution to each tube.
-
Add increasing volumes of the analyte working standard solutions to the tubes to create a series of calibration standards with at least 6-8 different concentrations.
-
Bring all calibration standards to the same final volume with the appropriate solvent or matrix.
3. LC-MS/MS Analysis:
-
Set up the LC-MS/MS instrument with the optimized parameters for the analyte and internal standard (e.g., mobile phase, gradient, column, ESI voltage, collision energy).
-
Inject the prepared calibration standards into the LC-MS/MS system.
-
Acquire the data in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both the analyte and the internal standard.
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard in each chromatogram.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.
-
Plot the response ratio against the known concentration of the analyte for each calibration standard.
-
Perform a linear regression analysis on the data points. The resulting equation of the line (y = mx + c) and the coefficient of determination (R² or r²) will define the linearity of the response. An R² value greater than 0.99 is generally considered to indicate good linearity.
Visualizing the Workflow
Caption: Workflow for Validating Linearity of Response in Mass Spectrometry.
Conclusion
The use of a deuterated internal standard, such as this compound (or the closely related Linoleic acid-d4), provides excellent linearity for the quantification of linoleic acid in mass spectrometry. While alternative internal standards, including other deuterated fatty acids and non-deuterated odd-chain fatty acids, are viable options, stable isotope-labeled standards that are chemically identical to the analyte generally offer the most accurate and robust performance by effectively compensating for analytical variability. The choice of internal standard should be guided by the specific requirements of the assay, including the desired level of accuracy, precision, and the availability of the standard. Regardless of the internal standard chosen, a thorough validation of the linearity of response is essential for generating reliable quantitative data.
References
- 1. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Isotopic Enrichment of Commercially Available Linoleic Acid-d5
For researchers in drug development and metabolic studies, the isotopic purity of deuterated internal standards like Linoleic acid-d5 is paramount for accurate quantification and mechanistic elucidation. This guide provides a comprehensive framework for objectively assessing and comparing the isotopic enrichment of commercially available this compound. We present detailed experimental protocols and data presentation formats to empower researchers to make informed decisions when selecting reagents for their studies.
Commercial Availability
This compound is available from several commercial suppliers. While manufacturers often provide a general purity specification (e.g., >99%), the precise isotopic distribution can vary between batches and suppliers. This guide outlines the methodology to independently verify these critical parameters. Potential suppliers include Avanti Polar Lipids and MedchemExpress.[1][2][3] Other deuterated forms, such as Linoleic acid-d4 and per-deuterated linoleic acid-d31, are also commercially available from suppliers like Cayman Chemical and ANSTO, respectively, and can be used as comparative materials.[4][5]
Comparative Analysis of Isotopic Enrichment
To objectively compare different commercial sources of this compound, a systematic analytical approach is required. The following table illustrates how to present the key quantitative data for a comparative analysis. The data presented here is hypothetical and serves as a template for reporting experimental findings.
Table 1: Comparative Isotopic Enrichment of Commercial this compound
| Supplier | Lot Number | Stated Purity | Measured Isotopic Purity (d5 %) | Isotopic Distribution (d0-d4 %) | Chemical Purity (%) | Price (USD/mg) |
| Supplier A | A123 | >99% | 98.5% | d0: 0.1%, d1: 0.2%, d2: 0.5%, d3: 0.3%, d4: 0.4% | 99.2% | XX.XX |
| Supplier B | B456 | >98% | 97.8% | d0: 0.3%, d1: 0.5%, d2: 0.7%, d3: 0.4%, d4: 0.3% | 98.9% | XX.XX |
| Supplier C | C789 | >99% | 99.1% | d0: 0.05%, d1: 0.1%, d2: 0.2%, d3: 0.25%, d4: 0.3% | 99.5% | XX.XX |
Experimental Workflow for Isotopic Enrichment Analysis
The following diagram outlines the general workflow for assessing the isotopic enrichment of this compound.
Caption: A generalized workflow for determining the isotopic enrichment of this compound.
Detailed Experimental Protocols
Accurate determination of isotopic enrichment relies on robust and well-documented analytical methods. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
Protocol 1: Isotopic Enrichment Analysis by GC-MS
Gas chromatography coupled with mass spectrometry is a highly sensitive method for analyzing fatty acids. Derivatization to fatty acid methyl esters (FAMEs) is a common step to improve volatility and chromatographic separation.
1. Materials:
-
This compound standard
-
Anhydrous Methanol
-
Acetyl Chloride or Boron Trifluoride (BF3) in Methanol
-
Hexane (analytical grade)
-
Anhydrous Sodium Sulfate
-
Internal Standard (e.g., a non-deuterated fatty acid of different chain length)
2. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. Accurately weigh approximately 1 mg of the this compound standard into a glass tube with a Teflon-lined cap. b. Add 1 mL of 5% acetyl chloride in anhydrous methanol. c. Cap the tube tightly and heat at 80°C for 1 hour. d. Allow the tube to cool to room temperature. e. Add 1 mL of hexane and 1 mL of deionized water. f. Vortex thoroughly and centrifuge to separate the phases. g. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial. h. Dry the hexane extract over anhydrous sodium sulfate.
3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:
- Column: DB-23 or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Injector Temperature: 250°C.
- Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min. b. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-400.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
4. Data Analysis: a. Identify the peak corresponding to this compound methyl ester. b. Extract the mass spectrum for this peak. c. Determine the relative abundances of the molecular ions corresponding to the different isotopologues (d0 to d5). d. Calculate the percentage of each isotopologue and the overall isotopic enrichment for the d5 species.
Protocol 2: Isotopic Enrichment Analysis by NMR Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to determine the degree and position of deuteration without the need for derivatization.
1. Materials:
-
This compound standard
-
Deuterated chloroform (CDCl3) with 0.03% (v/v) tetramethylsilane (TMS)
2. Sample Preparation: a. Dissolve approximately 5-10 mg of the this compound standard in 0.6 mL of CDCl3 in an NMR tube.
3. NMR Analysis: a. Spectrometer: 400 MHz or higher field NMR spectrometer. b. ¹H NMR:
- Acquire a standard proton spectrum to assess overall chemical purity and identify any non-deuterated impurities. c. ²H (Deuterium) NMR:
- Acquire a deuterium spectrum to directly observe the signals from the deuterium atoms. The chemical shifts will indicate the positions of deuteration. d. ¹³C NMR:
- Acquire a proton-decoupled ¹³C NMR spectrum. The signals for the carbon atoms bonded to deuterium will be significantly attenuated or appear as multiplets, which can be used to confirm the positions of deuteration.
4. Data Analysis: a. In the ¹H NMR spectrum, integrate the signals of the protons at the deuterated positions relative to a non-deuterated signal within the molecule (e.g., the terminal methyl group protons if not deuterated) or an internal standard to calculate the degree of deuteration. b. The ²H NMR spectrum will directly show the presence and relative abundance of deuterium at different positions.
Contextual Application: Linoleic Acid in Signaling Pathways
The quality of deuterated standards is critical when studying the role of lipids in cellular signaling. For instance, linoleic acid is a precursor to a variety of signaling molecules involved in inflammation, such as the hydroxyeicosatetraenoic acids (HETEs) and prostaglandins.
Caption: Role of Linoleic Acid in inflammatory signaling pathways.
References
comparison of different deuterated standards for fatty acid analysis
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount for understanding cellular metabolism, disease pathology, and the efficacy of therapeutic interventions. The use of internal standards is a cornerstone of precise and reliable analytical methodology. Among the various types of internal standards, deuterated standards have emerged as a gold standard, particularly in mass spectrometry-based techniques. This guide provides an objective comparison of different deuterated standards for fatty acid analysis, supported by experimental data and detailed protocols.
Comparison of Internal Standards for Fatty Acid Analysis
The ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis without interfering with its detection. In fatty acid analysis, three main types of internal standards are commonly employed: deuterated fatty acids, carbon-13 labeled fatty acids, and odd-chain fatty acids.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated Lipids | Hydrogen atoms are replaced by deuterium. | Co-elute closely with the endogenous analyte in liquid chromatography (LC).[1] Corrects for matrix effects.[1] | Potential for isotopic scrambling or exchange.[1] May exhibit a slight retention time shift in LC compared to the native analyte.[1] |
| ¹³C-Labeled Lipids | Carbon atoms are replaced by the stable isotope ¹³C. | Provides improved isotope stability and negligible isotope scrambling issues compared to deuterium labels.[2] Co-elute almost identically with the native analyte. | Generally more expensive than deuterated or odd-chain standards. |
| Odd-Chain Lipids | Fatty acids with an odd number of carbon atoms (e.g., C13:0, C17:0), which are rare in most biological samples. | Cost-effective. Chemically similar to even-chain fatty acids. | May not perfectly mimic the extraction and ionization behavior of all endogenous fatty acids, especially those with different chain lengths and degrees of saturation. Does not co-elute with any specific analyte. |
Deuterated standards are a popular choice due to their close physicochemical properties to their endogenous counterparts, which allows them to effectively compensate for variations during sample extraction, derivatization, and instrument analysis.
Performance Data of Deuterated Standards
While direct comparative data for different deuterated versions of the same fatty acid is sparse in publicly available literature, the overall performance of methods using deuterated internal standards is well-documented through proficiency testing programs and validation studies. The following table summarizes typical performance characteristics for fatty acid analysis using deuterated internal standards with Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | Typical Performance |
| Recovery | 85-115% |
| Precision (RSD) | <15% |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | Analyte and matrix dependent, typically in the low ng/mL range. |
| Limit of Quantification (LOQ) | Analyte and matrix dependent, typically in the mid-to-high ng/mL range. |
This data is representative and synthesized from inter-laboratory comparison studies and application notes.
Experimental Protocols
I. Fatty Acid Analysis using GC-MS with a Deuterated Internal Standard
This protocol describes the quantification of total fatty acids in a biological sample.
A. Sample Preparation and Lipid Extraction:
-
To a known quantity of sample (e.g., 200 µL of plasma or a cell pellet), add a known amount of a deuterated internal standard mixture in a suitable solvent. The internal standard mixture should contain deuterated analogs of the fatty acids of interest (e.g., d3-palmitic acid, d8-arachidonic acid).
-
Extract the total lipids using a chloroform:methanol (2:1, v/v) mixture based on the Folch method.
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic layer containing the lipids and dry it under a stream of nitrogen.
B. Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add a reagent such as 14% boron trifluoride in methanol.
-
Heat the sample at 100°C for 30 minutes to convert the fatty acids to their corresponding methyl esters (FAMEs).
-
After cooling, add water and an organic solvent like hexane to extract the FAMEs.
-
Collect the organic layer and dry it again under nitrogen before reconstituting in a suitable solvent for GC-MS analysis.
C. GC-MS Instrumental Analysis:
-
GC System: A gas chromatograph equipped with a suitable capillary column (e.g., SP-2560).
-
Injection: 1 µL of the FAMEs solution is injected in splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for instance, starting at 40°C and ramping up to 240°C.
-
Carrier Gas: Helium at a constant linear velocity.
-
MS System: A mass spectrometer operating in either scan or selected ion monitoring (SIM) mode. SIM mode offers higher sensitivity and specificity by monitoring characteristic ions for each FAME and the deuterated internal standard.
-
Quantification: The concentration of each fatty acid is determined by comparing the peak area of the analyte to the peak area of its corresponding deuterated internal standard. A calibration curve is generated using a series of standards containing known concentrations of each FAME and a constant concentration of the internal standard.
II. Free Fatty Acid Analysis using LC-MS/MS with Deuterated Internal Standards
This protocol is suitable for the analysis of free fatty acids, which do not require the hydrolysis step.
A. Sample Preparation and Extraction:
-
To a biological sample (e.g., 0.5 ml of media or 200 µL of plasma), add a known amount of a deuterated internal standard mixture.
-
Mix the sample with one volume of methanol and acidify with HCl to a final concentration of 25 mM.
-
Add iso-octane, vortex, and centrifuge to separate the layers. The top layer containing the free fatty acids is collected. This extraction is typically repeated to ensure complete recovery.
-
The collected organic fractions are dried under vacuum.
B. Derivatization (Optional but Recommended for Improved Sensitivity):
-
For enhanced sensitivity, especially in negative ion mode, derivatize the fatty acids to pentafluorobenzyl (PFB) esters.
-
Add 1% pentafluorobenzyl bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile to the dried extract and incubate at room temperature for 20 minutes.
-
Dry the sample under vacuum and reconstitute in a solvent suitable for LC-MS analysis.
C. LC-MS/MS Instrumental Analysis:
-
LC System: A liquid chromatograph with a suitable reversed-phase column (e.g., C18).
-
Mobile Phases: A typical mobile phase system would be 0.1% formic acid in water (A) and an acetonitrile/isopropanol mixture with 0.1% formic acid (B).
-
Gradient: A gradient elution is used to separate the fatty acids based on their hydrophobicity.
-
MS/MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the derivatization and analytes.
-
Quantification: The concentration of each fatty acid is determined using a calibration curve, by plotting the ratio of the analyte peak area to the deuterated internal standard peak area against the analyte concentration.
Visualizing Experimental and Biological Pathways
To better understand the analytical workflow and the biological relevance of fatty acids, the following diagrams are provided.
Fatty acids are not just metabolic fuel; they are also important signaling molecules that can regulate gene expression by activating nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors).
References
Performance of Linoleic Acid-d5 as an Internal Standard in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive lipids like linoleic acid in complex biological matrices is paramount for robust and reproducible research in areas ranging from metabolic disease to drug development. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability. This guide provides a comprehensive comparison of the performance of Linoleic acid-d5 against other common internal standards, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal analytical strategy.
Comparison of Internal Standard Performance
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response. The most commonly used internal standards for fatty acid analysis are deuterated lipids (e.g., this compound), ¹³C-labeled lipids, and odd-chain fatty acids.
Deuterated standards, such as this compound, are advantageous as they co-elute closely with the endogenous analyte in liquid chromatography (LC), providing excellent correction for matrix effects.[1] While concerns about potential isotopic scrambling or slight retention time shifts exist, studies have shown minimal isotopic effects when data is properly corrected.[1][2]
Carbon-13 labeled internal standards also offer the benefit of co-elution and correction for matrix effects. A direct comparison in rat plasma between deuterated (²H₅) and universally ¹³C-labeled (¹³C-U) linoleic acid revealed no significant differences in the measured concentrations of linoleic acid and its metabolites 24 hours after administration, suggesting comparable performance when corrected for endogenous pools and matrix effects.[2] However, the same study noted that endogenous fatty acid pools had a greater suppressive effect on the measurement of ¹³C-U-labeled essential fatty acids compared to their deuterated counterparts.[2]
Odd-chain fatty acids, which are naturally occurring but typically in low abundance in mammalian systems, are a cost-effective alternative. However, they do not co-elute with the analyte of interest, which can lead to differential matrix effects and potentially less accurate correction.
Table 1: Comparison of Internal Standards for Linoleic Acid Quantification
| Internal Standard Type | Principle | Advantages | Disadvantages |
| This compound (Deuterated) | Hydrogen atoms are replaced by deuterium. | - Co-elutes with the analyte. - Effectively corrects for matrix effects. | - Potential for isotopic scrambling. - May have a slight retention time shift. |
| ¹³C-Linoleic acid | Carbon atoms are replaced with ¹³C isotopes. | - Co-elutes with the analyte. - Effectively corrects for matrix effects. | - Generally more expensive than deuterated standards. - Endogenous pools may have a greater suppressive effect on measurements compared to deuterated standards. |
| Odd-Chain Fatty Acids (e.g., C17:0) | A fatty acid not naturally abundant in the sample. | - Cost-effective. | - Does not co-elute with linoleic acid, leading to potential differential matrix effects. - Endogenous presence in some diets can interfere with quantification. |
Performance Data in Human Plasma
A validated LC-MS/MS method for the quantification of free and total omega-3 and -6 fatty acids, including linoleic acid, in human plasma utilized linoleic acid-d4 as an internal standard. The method demonstrated good performance characteristics as summarized below.
Table 2: Performance of a Validated LC-MS/MS Method for Linoleic Acid in Human Plasma using a Deuterated Internal Standard
| Parameter | Performance Metric |
| Linearity | R² ≥ 0.995 |
| Limit of Detection (LOD) | 0.8–10.7 nmol/L |
| Limit of Quantification (LOQ) | 2.4–285.3 nmol/L |
| Intra-Assay Precision (RSD%) | Total LA: 2.89%, Free LA: 3.34% |
| Inter-Assay Precision (RSD%) | Total LA: 6.05%, Free LA: 7.60% |
| Recovery of Internal Standard (LA-d4) | >90% |
| Recovery Reproducibility (RSD%) | Total FAs (LA-d4): 10.1%, Free FAs (LA-d4): 7.6% |
Experimental Protocols
Protocol 1: Quantification of Free and Total Linoleic Acid in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the analysis of omega-3 and -6 fatty acids in human plasma.
1. Sample Preparation:
-
Thaw 100 µL of human plasma on ice.
-
Add 10 µL of an internal standard mixture containing Linoleic acid-d4 (concentration of 0.2 µg/mL).
-
For total linoleic acid, perform alkaline hydrolysis by adding 100 µL of 0.3 M KOH in 80% methanol and incubating at 80°C for 30 minutes.
-
For free linoleic acid, proceed directly to extraction.
2. Lipid Extraction:
-
Add 1 mL of a hexane/isopropanol (3:2, v/v) solution to the plasma sample.
-
Vortex the mixture and keep at -20°C for 10 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant (organic layer) to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 80% methanol.
3. LC-MS/MS Analysis:
-
LC System: High-performance liquid chromatography system.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic flow with a mobile phase containing ammonium acetate to enhance negative electrospray ionization.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
- Monitor the specific precursor-to-product ion transitions for both linoleic acid and Linoleic acid-d4.
Protocol 2: General Lipid Extraction from Biological Matrices for Fatty Acid Analysis
This protocol provides a general procedure for lipid extraction suitable for various biological matrices.
1. Sample Homogenization:
-
Homogenize tissue samples in an appropriate buffer. For plasma or serum, use directly.
2. Addition of Internal Standard:
-
Add a known amount of this compound to the homogenate or plasma/serum.
3. Lipid Extraction (MTBE Method):
-
Add methanol to the sample.
-
Add methyl-tert-butyl ether (MTBE) and vortex.
-
Induce phase separation by adding water.
-
Centrifuge to separate the aqueous and organic layers.
-
Collect the upper organic phase containing the lipids.
-
Re-extract the aqueous phase with the MTBE/methanol/water mixture to improve recovery.
-
Combine the organic phases.
4. Sample Concentration and Reconstitution:
-
Evaporate the combined organic phases to dryness under vacuum.
-
Reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol/methanol).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of linoleic acid in a biological matrix using this compound as an internal standard.
Linoleic Acid Metabolism Pathway
Linoleic acid is a precursor to a variety of signaling molecules involved in inflammation and other physiological processes. Understanding its metabolic fate is crucial in many research contexts.
References
Establishing the Limit of Quantification for Analytical Methods Utilizing Linoleic Acid-d5: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a reliable limit of quantification (LOQ) is a critical step in analytical method validation. This guide provides a comprehensive comparison of methodologies for determining the LOQ for methods that employ Linoleic acid-d5 as an internal standard, supported by detailed experimental protocols and data presentation. The use of a stable isotope-labeled internal standard like this compound is considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays, as it effectively compensates for variability during sample processing and analysis.[1]
Understanding the Limit of Quantification (LOQ)
The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy.[2][3][4][5] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for establishing the LOQ. Common approaches to determine the LOQ include:
-
Visual Evaluation: This method involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be quantified with acceptable precision and accuracy.
-
Signal-to-Noise Ratio (S/N): This approach is suitable for analytical methods that exhibit baseline noise. A typical S/N ratio for the LOQ is 10:1.
-
Standard Deviation of the Response and the Slope of the Calibration Curve: The LOQ can be calculated using the formula LOQ = 10 * (σ/S), where σ is the standard deviation of the response (often of blank samples or the y-intercept of the regression line) and S is the slope of the calibration curve.
Experimental Protocol: Establishing LOQ for Linoleic Acid using this compound Internal Standard by LC-MS/MS
This protocol outlines a typical workflow for determining the LOQ of linoleic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Preparation of Stock Solutions and Calibration Standards:
-
Prepare a primary stock solution of linoleic acid and a separate primary stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions of linoleic acid by serial dilution of the primary stock solution.
-
Prepare a working internal standard solution of this compound at a constant concentration.
2. Sample Preparation:
-
Spike a known volume of the biological matrix with the linoleic acid working standard solutions to create a calibration curve. The concentration range should bracket the expected LOQ.
-
Add a constant volume of the this compound working internal standard solution to all samples, including calibration standards, quality control (QC) samples, and blank samples.
-
Perform sample extraction (e.g., protein precipitation followed by liquid-liquid extraction or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in a solvent compatible with the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Develop a chromatographic method to separate linoleic acid and this compound from other matrix components.
-
Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard using multiple reaction monitoring (MRM).
4. Data Analysis and LOQ Determination:
-
Construct a calibration curve by plotting the peak area ratio of linoleic acid to this compound against the concentration of linoleic acid.
-
Determine the LOQ based on one of the methods described above (e.g., S/N ratio or precision and accuracy at the lowest concentration).
Workflow for LOQ Determination
Caption: Experimental workflow for determining the Limit of Quantification (LOQ).
Comparative Data Presentation
The following table summarizes hypothetical but realistic data for the determination of the LOQ for linoleic acid using two common approaches. According to FDA guidance, the LOQ should have a precision (CV) of ≤20% and an accuracy within ±20% of the nominal value.
| Concentration (ng/mL) | Method | Mean Signal-to-Noise (S/N) | Precision (%CV) | Accuracy (% Bias) | Meets FDA Criteria? |
| 1 | S/N | 4.2 | 25.8 | -12.5 | No |
| 2.5 | S/N | 11.5 | 18.2 | -5.6 | Yes |
| 5 | S/N | 22.1 | 12.1 | -2.1 | Yes |
| 1 | Precision & Accuracy | - | 23.5 | 8.9 | No |
| 2.5 | Precision & Accuracy | - | 16.7 | -3.4 | Yes |
| 5 | Precision & Accuracy | - | 10.3 | 1.2 | Yes |
Data is hypothetical for illustrative purposes.
Logical Framework for LOQ Acceptance
The decision to accept a specific concentration as the LOQ is based on predefined criteria, primarily focusing on precision and accuracy.
Logical Diagram for LOQ Acceptance
Caption: Decision-making process for accepting the Limit of Quantification (LOQ).
Alternative Approaches and Considerations
While the use of a deuterated internal standard is highly recommended, other structurally similar compounds can be used as internal standards if a deuterated version is unavailable. However, it is crucial to demonstrate that the chosen internal standard behaves similarly to the analyte during sample preparation and analysis.
The choice of the LOQ determination method can depend on the nature of the analytical instrument and the data. For instance, the S/N approach is most applicable when baseline noise is observable. The method based on the standard deviation of the response and the slope is a more statistical approach and can be applied even in the absence of significant baseline noise.
References
- 1. benchchem.com [benchchem.com]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 4. mournetrainingservices.com [mournetrainingservices.com]
- 5. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
Safety Operating Guide
Proper Disposal of Linoleic Acid-d5 in a Laboratory Setting: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like Linoleic acid-d5 are critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, addressing its unique chemical properties and offering practical information for laboratory personnel.
Immediate Safety and Handling Precautions
This compound, a deuterated polyunsaturated omega-6 fatty acid, is a combustible liquid and should be handled with care. While the deuterium labeling does not impart radioactivity, the chemical nature of the compound necessitates adherence to standard laboratory safety protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Safety glasses or goggles
-
Flame-retardant laboratory coat
-
Chemically resistant gloves
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Keep the compound away from heat, sparks, and open flames.
-
Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Prevent inhalation of any mists or vapors.
Quantitative Data for this compound and Related Compounds
For easy reference and comparison, the following table summarizes key quantitative data for this compound and its non-deuterated counterpart.
| Property | This compound | Linoleic Acid |
| Molecular Formula | C₁₈H₂₇D₅O₂ | C₁₈H₃₂O₂ |
| Molecular Weight | 285.48 g/mol | 280.45 g/mol |
| Purity | >99% | ≥98% |
| Appearance | Clear, colorless to pale yellow oily liquid | Colorless to straw-colored liquid |
| Melting Point | Not specified | -5 °C[1][2] |
| Boiling Point | Not specified | 229-230 °C at 16 mmHg[1][2] |
| Specific Gravity | Not specified | 0.902 at 25 °C[3] |
| Solubility | Soluble in DMSO (100 mg/mL), 0.1 M NaOH (8.33 mg/mL with heating) | Insoluble in water; soluble in ethanol, ether, chloroform, acetone, and benzene |
| Storage Temperature | -20°C | -20°C |
Detailed Disposal Protocol
The primary hazards associated with this compound disposal are its flammability and acidity. The following step-by-step protocol outlines the recommended procedure for its safe disposal. This protocol is designed for small quantities typically used in a laboratory setting.
Experimental Protocol: Neutralization and Disposal of this compound Waste
Objective: To safely neutralize the acidic nature of this compound waste and prepare it for disposal in accordance with institutional and local regulations.
Materials:
-
Waste this compound (pure or in a non-halogenated organic solvent)
-
Sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH)
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste containers (one for neutralized aqueous waste, one for non-halogenated solvent waste)
-
Stir plate and stir bar
-
Beaker of sufficient size to contain the reaction with at least 50% headspace
-
Ice bath
Procedure:
-
Segregation: Collect waste this compound in a designated, properly labeled container for non-halogenated organic waste. Do not mix with halogenated solvents or other incompatible waste streams.
-
Preparation for Neutralization (if required by your institution):
-
Perform this procedure in a certified chemical fume hood.
-
If the this compound is in a flammable solvent, proceed with caution and ensure there are no ignition sources nearby.
-
Place the beaker containing the acidic waste in an ice bath to manage any heat generated during neutralization.
-
-
Neutralization:
-
Slowly add sodium bicarbonate powder or 1 M sodium hydroxide solution to the waste while stirring continuously. Add the neutralizing agent in small increments to control the reaction rate and prevent excessive foaming or heat generation.
-
Monitor the pH of the solution regularly using pH strips or a pH meter.
-
Continue adding the neutralizing agent until the pH of the aqueous phase is between 6.0 and 8.0.
-
-
Phase Separation (if applicable):
-
If the waste was in an organic solvent, allow the mixture to separate into aqueous and organic layers.
-
-
Final Disposal:
-
Aqueous Layer: Once neutralized, the aqueous layer can typically be discharged to the sanitary sewer with copious amounts of running water, provided it does not contain other hazardous materials. Always consult your institution's specific guidelines for aqueous waste disposal.
-
Organic Layer: The remaining organic layer, containing the neutralized fatty acid salt and the original solvent, should be transferred to a labeled container for non-halogenated solvent waste.
-
Unused Product and Contaminated Materials: Unused this compound and any materials grossly contaminated with it (e.g., absorbent pads from a spill) should be collected in a sealed container and disposed of through your institution's hazardous waste management program.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for the most accurate and up-to-date disposal information.
References
Personal protective equipment for handling Linoleic acid-d5
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Linoleic acid-d5, a deuterated form of linoleic acid used in various research applications, including metabolic studies.[1][2][3] Adherence to these procedures is critical for personnel safety and environmental protection.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side Shields | Must conform to EN166, AS/NZS 1337.1, or equivalent national standards. Essential for protecting eyes from splashes and fumes.[4][5] |
| Face Shield | Recommended in addition to goggles where there is a high risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves tested according to EN 374 are recommended. Inspect gloves for integrity before each use. |
| Body Protection | Acid-Resistant Laboratory Coat or Suit | A lab coat is standard for minor handling. For larger quantities or in case of potential for significant splashing, an acid-resistant suit made of materials like PVC or neoprene should be worn. |
| Respiratory Protection | Respirator | Necessary when working with aerosols or mists, or in inadequately ventilated areas. A respirator with a Type A filter (for organic gases and vapors with a boiling point > 65°C) is recommended. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are crucial to prevent accidents and exposure. The following protocol outlines the key steps for working with this compound.
-
Preparation and Area Setup :
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible.
-
Remove all ignition sources from the handling area.
-
All glassware and equipment should be thoroughly dried to avoid moisture contamination, as deuterated compounds can be hygroscopic.
-
-
Handling the Compound :
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
When transferring the substance, do so carefully to avoid creating aerosols or splashes.
-
Keep the container tightly sealed when not in use.
-
-
In Case of a Spill :
-
For minor spills, absorb with an inert material such as sand, earth, or vermiculite.
-
Collect the absorbed material into a labeled container for disposal.
-
For major spills, evacuate the area and alert the appropriate emergency response team.
-
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not mix with other waste. |
| Contaminated Materials (e.g., gloves, absorbent) | Place in a suitable, labeled container for hazardous waste disposal. |
| Empty Containers | Handle as you would the product itself. Do not reuse. |
It is important to note that while deuterium itself is a stable, non-radioactive isotope and not considered an environmental hazard, the chemical properties of the compound it is part of dictate the disposal method. Some facilities may have recycling programs for deuterated solvents, which could be explored.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving the compound to its final disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
